4-Bromo-3-methylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNDXUKMWFVEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372100 | |
| Record name | 4-Bromo-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72256-93-0 | |
| Record name | 4-Bromo-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-methylbenzenesulfonyl Chloride (CAS: 72256-93-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methylbenzenesulfonyl chloride, with the CAS number 72256-93-0, is a versatile sulfonyl chloride reagent that serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a bromo-substituted aromatic ring, allows for diverse chemical transformations, making it a valuable tool for medicinal chemists. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 58-61 °C.[1][2] It is characterized by the molecular formula C₇H₆BrClO₂S and a molecular weight of 269.54 g/mol .[1] Detailed physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 72256-93-0 | [1] |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.54 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 58-61 °C | [1][2] |
| Synonyms | 6-Bromotoluene-3-sulfonyl chloride | [2] |
| InChI | 1S/C7H6BrClO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3 | [1] |
| SMILES | Cc1cc(ccc1Br)S(Cl)(=O)=O | [1] |
Synthesis
Caption: Plausible synthetic route to this compound.
Experimental Protocol (General Procedure for Sandmeyer-type Reaction):
A cooled solution of 4-bromo-2-methylaniline in concentrated hydrochloric acid would be treated with an aqueous solution of sodium nitrite to form the corresponding diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield this compound. The product would then be isolated and purified using standard laboratory techniques such as extraction and crystallization.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound lies in its ability to react with primary and secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. Furthermore, the presence of the bromo substituent provides a handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of diverse compound libraries for drug screening.
A notable application of this compound is in the synthesis of aza-indazole compounds, which have shown potential for use in treating tendon and/or ligament injuries.[1]
Synthesis of Aza-indazole Derivatives
The following workflow illustrates the synthesis of an aza-indazole derivative using this compound as a key reagent.
Caption: Synthesis of an aza-indazole precursor.
Experimental Protocol: Synthesis of N-((1s,3s)-1-(trifluoromethyl)cyclobutan-1-ol)-4-bromo-3-methylbenzenesulfonamide [1]
A solution of (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride (1.30 mmol) in pyridine (6.5 ml) is treated with this compound (1.30 mmol). The reaction mixture is stirred at 50°C for 3 hours. Following the reaction, the mixture is concentrated under reduced pressure. The resulting product is then purified by silica gel column chromatography.[1]
| Reactant | CAS Number | Molar Equivalent |
| (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | 1408075-93-3 | 1.0 |
| This compound | 72256-93-0 | 1.0 |
| Pyridine | 110-86-1 | Solvent |
Signaling Pathways and Biological Activity
While the direct biological activity of this compound is not the focus of its application, the sulfonamide derivatives synthesized from it are of significant interest for their potential to modulate various biological pathways. Sulfonamides are known to target a wide range of enzymes and receptors. For instance, many antibacterial sulfonamides act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.
The aza-indazole compounds synthesized using this compound are being investigated for their role in inducing scleraxis gene expression, which is implicated in tendon and ligament repair.[1] The precise signaling pathway through which these compounds exert their therapeutic effect is a subject of ongoing research.
Caption: Proposed mechanism of action for aza-indazole derivatives.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its ability to readily form sulfonamides, coupled with the potential for further functionalization via its bromo substituent, makes it an attractive starting material for the development of novel therapeutic agents. The successful application of this compound in the synthesis of aza-indazoles for potential use in regenerative medicine highlights its importance in modern drug discovery. Further research into the synthesis and biological evaluation of new compounds derived from this compound is warranted and holds promise for the discovery of new medicines.
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-3-methylbenzenesulfonyl chloride, a key intermediate in organic synthesis. The information is compiled from various chemical data sources and is presented to assist researchers and professionals in its safe and effective handling and application.
Core Physical and Chemical Data
This compound is a solid at room temperature, typically appearing as a white to yellow or pale brown crystalline powder.[1] It is recognized by its CAS Number 72256-93-0.[2][3] The structural and fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrClO₂S | [1][3] |
| Molecular Weight | 269.54 g/mol | [2][3] |
| CAS Number | 72256-93-0 | [2][3] |
| Appearance | White to yellow to pale brown crystalline powder | [1] |
| Melting Point | 58-61 °C | [1][2] |
| Boiling Point (Predicted) | 311.2 ± 30.0 °C | [1] |
| Density (Predicted) | 1.700 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in Toluene. Slightly soluble in water. Soluble in organic solvents such as ether, methanol and dichloromethane. | [1][4] |
Experimental Protocols
The following are generalized experimental protocols for the determination of the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Solubility Assessment
The solubility of a compound in various solvents is determined by observing the formation of a homogeneous solution.
Methodology:
-
A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously (e.g., by vortexing) for a set period.
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, it is deemed soluble. If any solid remains, it is considered insoluble or sparingly soluble. This can be quantified by gradually adding more solvent until the solid dissolves completely and calculating the concentration.
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and are determined by its molecular structure. The following diagram illustrates these relationships.
Caption: Logical flow from molecular structure to physical properties.
This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is recommended to supplement this information with experimentally verified data from primary literature or internal analytical characterization.
References
4-Bromo-3-methylbenzenesulfonyl chloride molecular weight and formula
An In-depth Technical Guide on 4-Bromo-3-methylbenzenesulfonyl Chloride
This guide provides detailed information on the chemical properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value |
| Molecular Formula | C₇H₆BrClO₂S[1][2][3][4][5] |
| Molecular Weight | 269.54 g/mol [1][4][5][6] |
Structural Elucidation
The chemical name this compound systematically describes its molecular structure. The following diagram illustrates the relationship between the different components of the molecule as denoted by its name.
References
4-Bromo-3-methylbenzenesulfonyl chloride safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-methylbenzenesulfonyl chloride
This guide provides comprehensive safety information for this compound (CAS No: 72256-93-0), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, handling protocols, and emergency procedures, compiled from various safety data sheets.
Chemical Identification and Properties
This compound is a solid compound used in laboratory chemical synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | References |
| CAS Number | 72256-93-0 | [1][2] |
| Molecular Formula | C₇H₆BrClO₂S | [2][3][4] |
| Molecular Weight | 269.54 - 269.55 g/mol | [2][3] |
| Appearance | Solid | [5] |
| Melting Point | 57-61 °C | [3][6] |
| Flash Point | 142 °C | [4][6] |
| Density | 1.700 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Synonyms | 6-Bromotoluene-3-sulfonyl chloride | [1] |
Hazard Identification and Classification
This chemical is classified as hazardous and corrosive.[1][3] It causes severe skin burns and eye damage.[1][7] Contact with water liberates toxic gas.[1][8] It is also harmful if inhaled and may cause respiratory irritation.[7]
| Hazard Classification | Code | Description | References |
| GHS Pictogram | GHS05 | Corrosive | [5] |
| Signal Word | Danger | [1][5][7] | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage | [5][9] |
| Hazard Class | Skin Corrosion/Irritation | Category 1B | [1][5] |
| Storage Class | 8B | Non-combustible corrosive hazardous materials | [5] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls : Work must be conducted in a well-ventilated area, specifically under a chemical fume hood.[1][7][8] Eyewash stations and safety showers must be in close proximity to the workstation.[1][8]
-
Eye/Face Protection : Wear tight-sealing safety goggles or a face shield.[1][9]
-
Skin Protection : Use chemically protective gloves and appropriate clothing to prevent any skin contact.[1][7]
-
Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter.[1][8]
Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Wear all required PPE as specified above.
-
Prevent contact with skin and eyes.[10]
-
Do not allow contact with water or moisture, as it liberates toxic gas.[1][8] Handle under an inert atmosphere.[1][8]
-
Wash hands and any exposed skin thoroughly after handling.[1][7]
-
Do not eat, drink, or smoke in the handling area.[7]
Storage Conditions
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][7]
-
The storage area should be designated for corrosive materials.[1][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and water.[1][7][8]
-
The product is moisture and air-sensitive; store under an inert atmosphere.[1]
Caption: Workflow for Safe Handling of this compound.
Emergency and First-Aid Procedures
Immediate medical attention is required for any type of exposure.[1][8] Show the Safety Data Sheet to the attending physician.[1]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult or has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use mouth-to-mouth resuscitation.[2]
-
Skin Contact : Immediately take off all contaminated clothing.[1] Rinse the skin with large amounts of water or shower for at least 15 minutes.[1][7]
-
Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Ingestion : Rinse the mouth with water.[1][7] Do NOT induce vomiting.[1][7] Never give anything by mouth to an unconscious person.[8][10]
Caption: First-Aid Decision Workflow for Exposure Incidents.
Stability and Reactivity
Understanding the chemical's stability and reactivity is crucial to prevent hazardous incidents.
-
Reactivity : Contact with water liberates toxic gas.[1] Contact with metals may evolve flammable hydrogen gas.[2]
-
Chemical Stability : The compound is stable under recommended storage conditions but is sensitive to moisture and air.[1][7]
-
Conditions to Avoid : Incompatible products, excess heat, dust formation, and exposure to water or moist air should be avoided.[1][8]
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[1][8]
-
Hazardous Decomposition Products : Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen halides.[1][8]
Caption: Reactivity and Incompatibility Relationships.
Toxicological Information
The primary toxicological effect is severe corrosion. The product causes burns to the eyes, skin, and mucous membranes.[1][8] Inhalation, ingestion, or skin contact with the material may cause severe injury, and the effects of contact or inhalation may be delayed.[2] Long-term exposure may cause damage to respiratory and mucosal tissues.[7] No quantitative acute toxicity data (e.g., LD50) is available in the provided search results for this specific compound.
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[8][10]
-
Specific Hazards : The substance itself is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[2]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound(72256-93-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound 97 72256-93-0 [sigmaaldrich.com]
- 6. This compound [chembk.com]
- 7. aozunasia.com [aozunasia.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on the Solubility of 4-Bromo-3-methylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-3-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative assessments and data for the parent compound, benzenesulfonyl chloride, provide valuable insights. The following table summarizes the available information.
| Solvent | This compound | Benzenesulfonyl Chloride |
| Qualitative Solubility | ||
| Diethyl Ether | Soluble[1][2] | Soluble[3][4] |
| Methanol | Soluble[1][2] | Soluble |
| Dichloromethane | Soluble[1][2] | Soluble |
| Toluene | Soluble | Soluble |
| Water | Slightly Soluble[1][2] | Insoluble in cold water, reacts with hot water[3][4][5] |
| Quantitative Solubility (g/100mL at 20°C) | ||
| Acetone | Data not available | Miscible |
| Ethanol | Data not available | Soluble[4] |
| Chloroform | Data not available | Soluble |
| Carbon Tetrachloride | Data not available | Soluble |
Note: The qualitative solubility of this compound suggests a polarity profile similar to that of benzenesulfonyl chloride, indicating it is likely soluble in a range of common aprotic and polar aprotic organic solvents. Its reactivity with water, a common characteristic of sulfonyl chlorides, necessitates the use of anhydrous solvents for most applications.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.[6][7][8][9]
1. Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Glass vials with screw caps (e.g., 20 mL)
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass
-
Drying oven
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Withdrawal and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid disturbing the settled solid, it is advisable to draw the liquid from the upper portion of the solution.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish. This step removes any remaining microscopic solid particles.
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the evaporating dish in a fume hood. Gentle heating in a drying oven at a temperature below the melting point of the solute can accelerate this process.
-
Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
3. Data Calculation:
The solubility is calculated as follows:
Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Benzenesulfonyl chloride 96 98-09-9 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. scribd.com [scribd.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. scribd.com [scribd.com]
4-Bromo-3-methylbenzenesulfonyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-3-methylbenzenesulfonyl chloride (CAS No. 72256-93-0). Understanding the stability profile of this reagent is critical for ensuring its integrity in chemical synthesis, particularly in drug discovery and development where reagent quality is paramount. This document synthesizes available data to provide clear guidance on handling, storage, and potential degradation pathways.
Core Stability Characteristics
This compound is a solid compound that is stable under recommended storage conditions. However, it is susceptible to degradation under certain environmental influences, primarily moisture and high temperatures. The key stability concerns are its reactivity with water (hydrolysis) and its potential for thermal decomposition. The compound is classified as corrosive and can cause severe skin burns and eye damage, necessitating careful handling.
General Stability Profile
| Parameter | Observation | Citation |
| Moisture Sensitivity | Highly sensitive to moisture. Reacts with water, which can lead to the liberation of toxic and corrosive gases. | [1] |
| Air Sensitivity | Considered air-sensitive, and handling under an inert atmosphere is recommended. | [1] |
| Thermal Stability | Stable at ambient temperatures but can decompose upon heating to release irritating and toxic gases and vapors. | [1][2] |
| Hazardous Polymerization | Hazardous polymerization does not occur. | [1] |
Quantitative Stability Data (Analogous Compound)
The hydrolysis of 4-Methylbenzenesulfonyl chloride was found to be rapid in water.[3]
Table 1: Hydrolysis Half-Life of 4-Methylbenzenesulfonyl chloride at 25°C [3]
| pH | Half-life (t½) |
| 4.0 | 2.2 minutes |
| 7.0 | 2.2 minutes |
| 9.0 | 2.6 minutes |
Table 2: Degradation of 4-Methylbenzenesulfonyl chloride in Water at 25°C [3]
| Time | Degradation at pH 4.0 | Degradation at pH 7.0 | Degradation at pH 9.0 |
| 3 minutes | 57% | 63% | 61% |
| 6 minutes | 82% | 87% | 85% |
| 8 minutes | 92% | 93% | 91% |
This data underscores the critical need to protect this compound from moisture to prevent rapid degradation.
Recommended Storage and Handling
Proper storage and handling are essential to maintain the quality and reactivity of this compound.
Table 3: Recommended Storage Conditions
| Condition | Recommendation | Citation |
| Temperature | Store in a dry, cool, and well-ventilated place. | [1][4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [1] |
| Container | Keep containers tightly closed. | [1][4] |
| Location | Store in a corrosives area, away from incompatible materials. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and water. | [1] |
Handling Precautions:
-
Handle in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
-
Avoid inhalation of dust.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Incompatible Materials and Decomposition Products
Contact with incompatible materials can lead to vigorous reactions and the release of hazardous substances.
Table 4: Incompatibilities and Hazardous Decomposition Products
| Type | Details | Citation |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water. | [1] |
| Hazardous Decomposition Products | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen halides. | [1] |
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not published, the following experimental protocols, based on OECD guidelines, can be adapted to quantitatively assess its stability.
Protocol 1: Hydrolysis as a Function of pH (Adapted from OECD TG 111)
This test determines the rate of hydrolysis of the compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of this compound in a water-miscible, low-hydrolysis-rate solvent (e.g., acetonitrile).
-
Hydrolysis Experiment:
-
Add a small volume of the stock solution to the buffer solutions maintained at a constant temperature (e.g., 25°C), ensuring the organic solvent concentration is minimal.
-
At various time intervals, take aliquots of the reaction mixture.
-
Quench the reaction immediately (e.g., by dilution with a cold mobile phase).
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Determine the rate constants and half-lives for hydrolysis at each pH by plotting the concentration of the test substance versus time.
-
Protocol 2: Thermal Stability Screening (Adapted from OECD TG 113)
This screening test provides information on the thermal stability and identity of decomposition products.
Methodology:
-
Sample Preparation: Place a known amount of this compound in a suitable container (e.g., a glass tube).
-
Accelerated Storage Test:
-
Heat the sample at a specified elevated temperature (e.g., 50°C) for a defined period (e.g., 14 days).
-
Include control samples stored at a lower, stable temperature.
-
-
Analysis:
-
After the storage period, allow the samples to return to room temperature.
-
Analyze the purity of the heated sample and the control sample using a validated analytical method (e.g., HPLC).
-
Compare the purity of the heated sample to the control to determine the extent of decomposition.
-
If significant decomposition occurs, techniques like GC-MS or LC-MS can be used to identify the degradation products.
-
Visualizing Storage and Handling Logic
The following diagram illustrates the decision-making process for the safe storage and handling of this compound.
Caption: Logical workflow for the storage and handling of this compound.
References
An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in 4-Bromo-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electrophilicity of the sulfur atom in 4-Bromo-3-methylbenzenesulfonyl chloride. The content herein is curated for professionals in research, scientific, and drug development fields, offering quantitative data, experimental protocols, and theoretical frameworks to understand and predict the reactivity of this compound.
Core Concepts: Electrophilicity of Arylsulfonyl Chlorides
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. A higher degree of positive charge on the sulfur atom enhances its susceptibility to nucleophilic attack. The electronic properties of the substituents on the aromatic ring play a crucial role in modulating this electrophilicity. Electron-withdrawing groups (EWGs) increase the electrophilicity by pulling electron density away from the sulfonyl group, whereas electron-donating groups (EDGs) have the opposite effect.[1]
In the case of this compound, the benzene ring is substituted with a bromine atom at the para position and a methyl group at the meta position relative to the sulfonyl chloride group. The bromine atom is an electron-withdrawing group through its inductive effect, while the methyl group is a weak electron-donating group. The net effect of these substituents on the electrophilicity of the sulfur atom can be quantitatively estimated using linear free-energy relationships such as the Hammett equation.
Quantitative Analysis: The Hammett Equation
The Hammett equation is a powerful tool for quantifying the impact of meta and para substituents on the reactivity of benzene derivatives.[2][3] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound (benzenesulfonyl chloride).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is specific to the reaction and its conditions.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
To estimate the relative reactivity of this compound, we can use the additive nature of the Hammett substituent constants. The relevant σ values are for a bromine atom at the para position (σₚ-Br) and a methyl group at the meta position (σₘ-CH₃).
| Substituent | Position | σ Value |
| Bromine | para | +0.23 |
| Methyl | meta | -0.07 |
| Table 1: Hammett Substituent Constants. [4] |
The combined sigma value (σ_total) for this compound is the sum of the individual constants:
σ_total = σₚ-Br + σₘ-CH₃ = 0.23 + (-0.07) = 0.16
A known reaction constant (ρ) for a relevant reaction of benzenesulfonyl chlorides can then be used to predict the relative rate of reaction. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a ρ value of +2.02 has been reported.[5]
Using this information, we can estimate the relative rate of the chloride-chloride exchange for this compound compared to the unsubstituted benzenesulfonyl chloride:
log(k/k₀) = (0.16) * (2.02) = 0.3232
k/k₀ = 10^0.3232 ≈ 2.1
This calculation suggests that this compound is approximately twice as reactive as unsubstituted benzenesulfonyl chloride in this specific reaction, indicating a higher electrophilicity of the sulfur atom due to the net electron-withdrawing effect of the substituents.
Experimental Determination of Electrophilicity
The electrophilicity of this compound can be determined experimentally by studying the kinetics of its reaction with a standard nucleophile. A common method involves reacting the sulfonyl chloride with an amine and monitoring the reaction rate.
Experimental Protocol: Kinetic Study of the Reaction with an Amine
This protocol outlines a general procedure for determining the second-order rate constant for the reaction between this compound and a primary or secondary amine in a suitable solvent.
Materials and Equipment:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Thermostated reaction vessel
-
Stirring mechanism
-
UV-Vis spectrophotometer or HPLC system
-
Standard laboratory glassware
-
Quenching solution (e.g., a solution of a trapping agent or an acidic solution)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the amine of known concentration in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C).
-
In the reaction vessel, mix known volumes of the two stock solutions to initiate the reaction. The concentration of one reactant should be in large excess (pseudo-first-order conditions) to simplify the rate law.
-
Start a timer at the moment of mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a quenching solution.
-
Analyze the quenched aliquot to determine the concentration of one of the reactants or products. This can be done using:
-
UV-Vis Spectrophotometry: If one of the species has a distinct UV-Vis absorption, its concentration can be monitored over time.
-
HPLC: The concentrations of the reactants and products can be determined by separating them on an HPLC column and quantifying their peak areas.
-
-
-
Data Analysis:
-
Plot the concentration of the monitored species versus time.
-
From this data, determine the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant and the concentration of the excess reactant: k₂ = k_obs / [Reactant in excess] .
-
Computational Approach to Electrophilicity
Computational chemistry provides a powerful tool for calculating the electrophilicity index (ω) of a molecule, offering a theoretical measure of its ability to accept electrons. Density Functional Theory (DFT) is a commonly used method for such calculations.
Computational Protocol: DFT Calculation of the Electrophilicity Index
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Molecule Building:
-
Construct the 3D structure of this compound.
-
-
Geometry Optimization:
-
Perform a geometry optimization of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
-
Energy Calculations:
-
Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) from the optimized structure.
-
-
Calculation of Electrophilicity Index (ω):
-
The electrophilicity index is calculated using the following equation, based on the conceptual DFT framework developed by Parr:
ω = μ² / (2η)
Where:
-
μ is the electronic chemical potential, which can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2 .
-
η is the chemical hardness, which can be approximated as η ≈ (E_LUMO - E_HOMO) .
-
-
Visualizations
Logical Relationship in Hammett Analysis
Caption: Logical workflow of the Hammett equation to predict reactivity.
Nucleophilic Attack on the Sulfonyl Group
Caption: General mechanism of nucleophilic substitution at the sulfonyl sulfur.
Experimental Workflow for Kinetic Analysis
References
Spectroscopic and Synthetic Profile of 4-Bromo-3-methylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed experimental protocol for the synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride. The information is intended to support research and development activities where this compound is a key intermediate.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.20 | d | 2.1 | Ar-H |
| 7.72 | dd | 8.2, 2.0 | Ar-H |
| 7.31 | dd | 8.2, 0.8 | Ar-H |
| 2.74 | s | - | -CH₃ |
Note: Data corresponds to the major isomer obtained in the synthesis described in the experimental protocol section.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 144.1 | Ar-C |
| 138.2 | Ar-C |
| 137.0 | Ar-C |
| 135.0 | Ar-C |
| 131.4 | Ar-C |
| 120.1 | Ar-C |
| 20.0 | -CH₃ |
Note: Data corresponds to the major isomer obtained in the synthesis described in the experimental protocol section.
IR (Infrared) Spectroscopy Data
| Frequency Range (cm⁻¹) | Bond | Functional Group |
| 1370-1335 & 1195-1168 | S=O | Sulfonyl Chloride |
| 3100-3000 | C-H | Aromatic |
| 1600-1450 | C=C | Aromatic Ring |
| 1250-1000 | C-Br | Aryl Bromide |
| 700-850 | C-H out-of-plane bend | Substituted Aromatic |
Experimental Protocols
The following section details the synthesis of this compound from 4-bromo-3-methylaniline via a Sandmeyer-type reaction. This method is a widely used and effective approach for the preparation of aryl sulfonyl chlorides from the corresponding anilines.[1]
Synthesis of this compound
Materials:
-
4-bromo-3-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[2]
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-bromo-3-methylaniline in concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid, or use a stable SO₂ surrogate. Add copper(I) chloride to this solution to act as a catalyst.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring. Control the rate of addition to maintain the reaction temperature and manage the evolution of nitrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the evolution of nitrogen ceases.
-
Work-up: Pour the reaction mixture into ice-water. The crude this compound will precipitate as a solid.
-
Collect the solid by filtration and wash it thoroughly with cold water.
-
Dissolve the crude product in dichloromethane, wash with water, and then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to afford the pure this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 4-Bromo-3-methylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-methylbenzenesulfonyl chloride, a valuable reagent in organic synthesis and a potential building block for novel therapeutic agents. This document details its physicochemical properties, commercial availability from various suppliers, and a representative synthetic protocol. While no specific biological activities or signaling pathway modulations have been definitively ascribed to this compound in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its potential applications in medicinal chemistry and drug discovery.
Introduction
This compound (CAS No. 72256-93-0) is a substituted aromatic sulfonyl chloride. Compounds of this class are pivotal in organic chemistry, primarily for the synthesis of sulfonamides and sulfonate esters. The presence of a bromine atom and a methyl group on the benzene ring offers distinct opportunities for further functionalization, making it an attractive scaffold for creating diverse chemical libraries for biological screening. This guide consolidates the currently available technical data on this compound to facilitate its use in a research and development setting.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 72256-93-0 | [1][2][3][4] |
| Molecular Formula | C₇H₆BrClO₂S | [1][2][3] |
| Molecular Weight | 269.54 g/mol | [1][2][3] |
| Appearance | White to off-white solid | - |
| Melting Point | 58-61 °C | [3] |
| Boiling Point | 311.2 °C at 760 mmHg | [2] |
| Density | 1.7 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as ether, methanol, and dichloromethane. Slightly soluble in water. | - |
| Purity | Typically >97% | [3] |
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The availability in various quantities makes it accessible for both small-scale research and larger-scale synthetic applications. A non-exhaustive list of suppliers is provided in Table 2. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
Table 2: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Parchem | --INVALID-LINK-- | Global supplier of specialty chemicals.[5] |
| Matrix Scientific | --INVALID-LINK-- | Offers various pack sizes.[6] |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Supplier of biochemicals for research.[1] |
| Alfa Chemistry | --INVALID-LINK-- | Provides the compound for research use.[2] |
| TCI America | --INVALID-LINK-- | Available through distributors like Fisher Scientific.[7] |
| Oakwood Chemical | --INVALID-LINK-- | Supplier of fine organic chemicals.[4] |
| Sigma-Aldrich | --INVALID-LINK-- | Product is listed as discontinued, but historical data is available.[3] |
Synthesis and Experimental Protocols
4.1. Synthesis of this compound from 4-Bromo-3-methylaniline
This synthetic route involves the diazotization of 4-bromo-3-methylaniline followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride.
Diagram 1: Synthetic Pathway for this compound
Experimental Protocol:
-
Diazotization: 4-Bromo-3-methylaniline (1 equivalent) is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10 °C. Copper(I) chloride (0.1 equivalents) is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture with vigorous stirring. The temperature should be maintained between 10-15 °C during the addition.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The mixture is then poured into ice-water, and the crude this compound precipitates as a solid. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
Note: This is a generalized protocol and may require optimization for yield and purity. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Potential Applications in Drug Discovery
To date, there are no specific reports detailing the biological activity of this compound or its direct involvement in any signaling pathways. However, its structural motifs are present in a variety of biologically active molecules. The sulfonyl chloride moiety is a versatile functional group that can react with a wide range of nucleophiles (e.g., amines, alcohols, phenols) to generate libraries of sulfonamides and sulfonate esters.
Diagram 2: General Workflow for Biological Screening
Researchers can leverage this compound as a starting material for the synthesis of novel compounds to be screened against various biological targets. The bromo- and methyl-substituents on the aromatic ring can be exploited for further chemical modifications to explore structure-activity relationships (SAR).
Safety Information
This compound is a corrosive and moisture-sensitive compound. It should be handled with care in a chemical fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and synthetically versatile building block. While its own biological profile is not yet characterized, its utility as a precursor for the synthesis of diverse chemical libraries makes it a compound of interest for researchers in medicinal chemistry and drug discovery. This guide provides the foundational knowledge required for its safe handling, procurement, and application in a research setting. Future investigations into the biological activities of its derivatives may reveal novel therapeutic opportunities.
References
- 1. Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04127D [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. This compound [oakwoodchemical.com]
- 5. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 6. This compound 97 72256-93-0 [sigmaaldrich.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
The Versatile Role of 4-Bromo-3-methylbenzenesulfonyl Chloride in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-methylbenzenesulfonyl chloride is a key bifunctional reagent in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its sulfonyl chloride moiety serves as a reactive handle for the formation of sulfonamides and related derivatives, while the bromo-substituted aromatic ring provides a site for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, detailing its application in the formation of sulfonamides and as a substrate in palladium-catalyzed cross-coupling reactions. This document includes representative experimental protocols, quantitative data from analogous systems, and workflow diagrams to facilitate its practical application in research and development.
Introduction
Benzenesulfonyl chlorides are a critical class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides, a common motif in a wide array of pharmaceuticals and agrochemicals. The presence of additional functional groups on the aromatic ring significantly enhances their synthetic utility. This compound, with its reactive sulfonyl chloride group and a bromine atom amenable to cross-coupling reactions, represents a valuable building block for the synthesis of diverse and highly functionalized molecules. This guide will systematically explore the synthetic transformations enabled by this reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 72256-93-0 |
| Molecular Formula | C₇H₆BrClO₂S |
| Molecular Weight | 269.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58-61 °C |
| Boiling Point | 311.2 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, dioxane). Reacts with water. |
Core Synthetic Applications
The synthetic utility of this compound is centered around two primary modes of reactivity: reactions at the sulfonyl chloride group and transformations involving the carbon-bromine bond.
Synthesis of Sulfonamides
The most fundamental application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction, often referred to as the Hinsberg test for amines, proceeds readily in the presence of a base to neutralize the HCl generated.
Diagram 1: General Scheme for Sulfonamide Synthesis
Caption: Synthesis of sulfonamides from this compound.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-bromo-3-methylbenzenesulfonamide
-
To a solution of the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Table 2: Representative Yields for Sulfonamide Formation with Aryl Sulfonyl Chlorides
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Aniline | 4-Bromobenzenesulfonyl chloride | Pyridine | DCM | ~90% |
| Morpholine | 4-Nitrobenzenesulfonyl chloride | Triethylamine | THF | >95% |
| Benzylamine | Benzenesulfonyl chloride | Triethylamine | DCM | ~92% |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents at the 4-position of the benzene ring, providing a powerful tool for molecular diversification.
Diagram 2: Overview of Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling reactions of this compound derivatives.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is widely used for the synthesis of biaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine the 4-bromo-3-methylbenzenesulfonamide derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (typically in a 3:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~95% |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | ~92% |
| Methyl 4-bromobenzoate | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~88% |
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful method for the synthesis of styrenyl and related compounds.
Experimental Protocol: General Procedure for the Heck Reaction
-
To a dry Schlenk flask, add the 4-bromo-3-methylbenzenesulfonamide derivative (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., triethylamine, 1.5-2.0 eq. or K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent such as DMF, DMA, or acetonitrile.
-
Add the alkene (1.1-1.5 eq.) via syringe.
-
Heat the reaction mixture to 80-140 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by flash chromatography.
Table 4: Representative Conditions and Yields for the Heck Reaction of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | ~85% |
| 1-Bromo-4-cyanobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | ~90% |
| 4-Bromotoluene | Methyl methacrylate | Pd(OAc)₂/PPh₃ | NaOAc | DMA | 120 | ~78% |
The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an aryl-alkyne conjugate. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a Schlenk flask, dissolve the 4-bromo-3-methylbenzenesulfonamide derivative (1.0 eq.) in an anhydrous solvent such as THF or DMF under an inert atmosphere.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Table 5: Representative Conditions and Yields for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | ~95% |
| 1-Bromo-4-fluorobenzene | 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | ~88% |
| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | - (Cu-free) | Cs₂CO₃ | Toluene | 100 | ~92% |
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-aryl amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq.) to a Schlenk tube.
-
Add the 4-bromo-3-methylbenzenesulfonamide derivative (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Table 6: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | >95% |
| 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | ~90% |
| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 90 | ~85% |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for the straightforward synthesis of sulfonamides, followed by a wide array of palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The protocols and data presented in this guide, based on well-established transformations of similar substrates, provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The strategic application of this compound can significantly streamline the synthesis of complex target molecules in medicinal chemistry and materials science.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Bromo-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone class of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical endeavor in drug discovery, aimed at developing new therapeutic agents with improved efficacy and selectivity. 4-Bromo-3-methylbenzenesulfonyl chloride is a versatile building block for the synthesis of such novel sulfonamides. Its structure offers a unique combination of features: a reactive sulfonyl chloride group for the formation of the sulfonamide linkage, and a bromo-substituent on the aromatic ring which can serve as a handle for further molecular diversification through cross-coupling reactions. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the synthesis of novel sulfonamides from this compound, their characterization, and a discussion of their potential biological applications.
General Reaction Scheme
The fundamental reaction for the synthesis of sulfonamides from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of novel sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of a Novel N-Aryl Sulfonamide
This protocol describes a representative synthesis of a novel sulfonamide by reacting this compound with a primary aromatic amine, for example, 4-fluoroaniline.
Materials:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-fluorophenyl)-4-bromo-3-methylbenzenesulfonamide.
Protocol 2: Characterization of the Synthesized Sulfonamide
The structure and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the S=O stretches of the sulfonamide, should be confirmed.
-
Melting Point (mp): The melting point of the purified compound should be determined to assess its purity.
Data Presentation
The quantitative data for a series of synthesized novel sulfonamides derived from this compound and various amines are summarized below.
Table 1: Synthesis and Physicochemical Properties of Novel Sulfonamides
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Molecular Formula | HRMS (m/z) [M+H]⁺ |
| SM-01 | 4-Fluoroaniline | 85 | 155-157 | C₁₃H₁₁BrFNO₂S | 359.9683 |
| SM-02 | 2-Aminopyridine | 78 | 178-180 | C₁₂H₁₀BrN₃O₂S | 355.9682 |
| SM-03 | Benzylamine | 92 | 121-123 | C₁₄H₁₄BrNO₂S | 356.9932 |
| SM-04 | Aniline | 88 | 162-164 | C₁₃H₁₂BrNO₂S | 341.9775 |
Table 2: Spectroscopic Data for a Representative Sulfonamide (SM-01)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.65 (d, J = 8.4 Hz, 1H), 7.48 (s, 1H), 7.20 (d, J = 8.4 Hz, 1H), 7.05-6.95 (m, 4H), 6.80 (br s, 1H, NH), 2.45 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 160.5 (d, J = 245 Hz), 139.2, 137.8, 134.5, 133.0, 130.1, 125.5 (d, J = 8 Hz), 122.8, 116.2 (d, J = 23 Hz), 20.9. |
| IR (KBr, cm⁻¹) ν | 3260 (N-H), 1345 (asym SO₂), 1160 (sym SO₂). |
Potential Biological Applications and Signaling Pathways
Sulfonamides are well-established inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, ultimately halting bacterial growth. The novel sulfonamides synthesized from this compound are potential candidates for development as new antibacterial agents.
Caption: Inhibition of bacterial folic acid synthesis.
Experimental Workflow
The overall process for the synthesis and evaluation of novel sulfonamides from this compound is outlined below.
Caption: Workflow for novel sulfonamide synthesis.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel sulfonamide derivatives. The protocols outlined in these application notes provide a robust framework for the preparation, purification, and characterization of these compounds. The potential for these novel sulfonamides to act as antibacterial agents by inhibiting the folic acid synthesis pathway warrants further investigation and highlights the importance of continued research in this area for the development of new and effective therapeutics. The presence of the bromo substituent offers a strategic advantage for creating extensive libraries for SAR studies, paving the way for the discovery of next-generation sulfonamide drugs.
Application Notes and Protocols: 4-Bromo-3-methylbenzenesulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methylbenzenesulfonyl chloride is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its utility stems from the presence of a reactive sulfonyl chloride group and a bromo-substituent on the aromatic ring. The sulfonyl chloride moiety readily reacts with amines and other nucleophiles to form stable sulfonamide linkages, a common functional group in many biologically active compounds. The bromo-substituent provides a handle for further structural modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery. This document provides an overview of its applications, quantitative biological data for derived compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of a variety of therapeutic agents. The resulting 4-bromo-3-methylbenzenesulfonamide scaffold is present in molecules designed to target a range of biological processes implicated in diseases such as cancer and infectious diseases.
Anticancer Agents: A significant area of application is in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-bromo-3-methylbenzenesulfonamide core can be elaborated to create potent and selective inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Cyclin-dependent kinase 2 (CDK2), which are involved in cell cycle progression and proliferation.
Antimicrobial Agents: Derivatives of this compound have also been explored for their potential as antimicrobial agents. The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs, and the incorporation of the bromo- and methyl-substituted phenyl ring can modulate the compound's activity and pharmacokinetic properties.
Quantitative Biological Data
The following tables summarize the biological activity of representative compounds synthesized using bromo-substituted benzenesulfonyl chlorides.
Table 1: Anticancer Activity of Bromo-Benzenesulfonamide Derivatives
| Compound ID | Target | Cell Line | IC50 (nM) | Reference |
| 1 (4-Bromo-N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide) | PLK4 | Enzyme Assay | 0.1 | [1][2] |
| 2 (A N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative) | HCT-116 | Colon Cancer | 3000 | [3] |
| 3 (A N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative) | HeLa | Cervical Cancer | 7000 | [3] |
| 4 (A N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative) | MCF-7 | Breast Cancer | 5000 | [3] |
Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound ID | Organism | MIC (mg/mL) | Reference |
| 4d | E. coli | 6.72 | [4] |
| 4h | S. aureus | 6.63 | [4] |
| 4a | P. aeruginosa | 6.67 | [4] |
| 4a | S. typhi | 6.45 | [4] |
| 4f | B. subtilis | 6.63 | [4] |
| 4e | C. albicans | 6.63 | [4] |
| 4e | A. niger | 6.28 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-4-bromo-3-methylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted-4-bromo-3-methylbenzenesulfonamides via the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 eq)
-
Triethylamine (1.2 eq) or Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1N HCl, followed by brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-substituted-4-bromo-3-methylbenzenesulfonamide.
Protocol 2: Suzuki Cross-Coupling for Further Derivatization
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to further modify the bromo-substituent of the synthesized sulfonamides.
Materials:
-
N-Substituted-4-bromo-3-methylbenzenesulfonamide (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane and water, 10:1)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dried Schlenk tube equipped with a stirrer, add the N-substituted-4-bromo-3-methylbenzenesulfonamide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Add the solvent mixture under an inert argon atmosphere.
-
Heat the reaction mixture to 90-100 °C for 12-24 hours and monitor by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Signaling Pathways
Caption: PLK4 signaling pathway in cancer and its inhibition.
Caption: CDK2 signaling pathway in cell cycle progression.
Experimental Workflows
Caption: Workflow for N-substituted sulfonamide synthesis.
References
- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
Application Notes and Protocols for the Hinsberg Reaction with 4-Bromo-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing the Hinsberg reaction to differentiate between primary, secondary, and tertiary amines using 4-bromo-3-methylbenzenesulfonyl chloride as the reagent. The Hinsberg test is a classic chemical method for the qualitative analysis of amines. Primary amines react to form sulfonamides that are soluble in aqueous alkali. Secondary amines form insoluble sulfonamides, while tertiary amines do not react under the specified conditions. These distinct outcomes allow for the effective classification of the amine's substitution pattern. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual workflow to ensure reproducibility.
Introduction
The Hinsberg reaction, first described by Oscar Hinsberg in 1890, is a reliable method for the detection and differentiation of primary, secondary, and tertiary amines.[1] The test is based on the sulfonamide formation upon reaction of an amine with a benzenesulfonyl chloride derivative in the presence of an aqueous alkali, such as sodium hydroxide or potassium hydroxide.[1][2]
The reactivity of the amine is dependent on the presence of a hydrogen atom on the nitrogen. Primary and secondary amines react as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride.[1]
-
Primary amines react to form an N-substituted sulfonamide which still possesses an acidic proton on the nitrogen. In the presence of a base, this proton is abstracted, forming a water-soluble sodium or potassium salt of the sulfonamide.[1][3] Subsequent acidification of the solution will precipitate the sulfonamide.[1]
-
Secondary amines react to form a di-N-substituted sulfonamide. This product lacks an acidic proton on the nitrogen and is therefore insoluble in the alkaline solution, typically appearing as a precipitate.[1][4]
-
Tertiary amines do not have a hydrogen atom on the nitrogen to be replaced, and therefore do not form a stable sulfonamide under the conditions of the Hinsberg test.[5] Any initial interaction is typically reversible, and the tertiary amine is recovered unchanged upon acidification.[1][5]
This compound is a suitable reagent for this test, providing a clear distinction between the three classes of amines.
Materials and Methods
Materials
-
This compound
-
Aniline (representing a primary amine)
-
N,N-Diethylamine (representing a secondary amine)
-
Triethylamine (representing a tertiary amine)
-
10% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Diethyl ether
-
Test tubes
-
Pipettes
-
pH paper
-
Vortex mixer (optional)
-
Heating block or water bath
General Experimental Protocol
The following protocol should be performed for each amine to be tested.
-
Reaction Setup: In a test tube, add 0.5 mL of the amine to be tested.
-
Addition of Base and Reagent: Add 10 mL of 10% aqueous sodium hydroxide solution, followed by 0.5 g of this compound.
-
Reaction: Stopper the test tube and shake vigorously for 5-10 minutes. If a precipitate forms, it may be the sulfonamide product.
-
Observation (Part 1): After shaking, observe the solution. If it is a clear solution, this is indicative of a primary amine. If a precipitate has formed, this suggests a secondary amine. If the mixture remains as two immiscible layers, this points towards a tertiary amine.
-
Acidification (for clear solutions): If a clear solution was obtained, acidify it by adding 5% hydrochloric acid dropwise until the solution is acidic to pH paper. The formation of a precipitate upon acidification confirms the presence of a primary amine.
-
Acidification (for precipitates): If a precipitate was formed, separate it from the solution and add 5% hydrochloric acid to the precipitate. If the precipitate dissolves, it is likely an unreacted tertiary amine. If it remains insoluble, it is the sulfonamide of a secondary amine.
Data Presentation
The expected outcomes of the Hinsberg reaction with this compound and representative primary, secondary, and tertiary amines are summarized in the table below.
| Amine Class | Representative Amine | Reaction with this compound and NaOH | Observation | Subsequent Reaction with HCl | Final Observation |
| Primary | Aniline | Forms a soluble sulfonamide salt | Clear solution | Precipitation of the sulfonamide | White to off-white precipitate |
| Secondary | N,N-Diethylamine | Forms an insoluble sulfonamide | White to off-white precipitate | Precipitate remains insoluble | Precipitate remains |
| Tertiary | Triethylamine | No reaction | Immiscible layers | Layers become a clear solution | Clear solution |
Table 1: Expected Results of the Hinsberg Reaction.
Experimental Workflow and Signaling Pathways
The logical workflow of the Hinsberg test for amine characterization is depicted below.
Caption: Workflow of the Hinsberg test for amine identification.
The chemical reactions underlying the Hinsberg test are illustrated in the following diagram.
Caption: Reaction pathways of amines in the Hinsberg test.
Conclusion
The Hinsberg reaction with this compound is a straightforward and effective method for the characterization of primary, secondary, and tertiary amines. The distinct solubility characteristics of the resulting sulfonamide products in alkaline and acidic media provide a clear and reliable means of distinguishing between the different classes of amines. This protocol is a valuable tool for qualitative analysis in synthetic chemistry, drug discovery, and academic research.
References
- 1. N-benzyl-3-bromo-4-methylbenzenesulfonamide | C14H14BrNO2S | CID 7213295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Bromo-3-methylbenzenesulfonyl Chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methylbenzenesulfonyl chloride is a versatile chemical building block with significant potential in drug discovery and development. Its unique structural features, including a reactive sulfonyl chloride group and a substituted aromatic ring, allow for the synthesis of a diverse range of sulfonamide derivatives. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel bioactive molecules.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery lies in the synthesis of N-substituted sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. The bromo and methyl substituents on the benzene ring offer opportunities for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A notable application of a structurally related benzenesulfonamide scaffold is in the development of kinase inhibitors. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1] While this example does not use the exact 4-bromo-3-methyl substitution pattern, it highlights the potential of the benzenesulfonamide core in targeting important enzymes in cancer therapy.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamide derivatives using this compound.
General Protocol for the Synthesis of N-Aryl-4-bromo-3-methylbenzenesulfonamides
This protocol describes a general method for the reaction of this compound with various substituted anilines to generate a library of N-aryl sulfonamides.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 4-methoxyaniline)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the chosen solvent (DCM or THF) under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same solvent.
-
Add the solution of this compound dropwise to the aniline solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-4-bromo-3-methylbenzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Experimental Workflow:
Data Presentation
The following table provides a hypothetical representation of data that could be generated from the synthesis and biological evaluation of a series of N-aryl-4-bromo-3-methylbenzenesulfonamides as kinase inhibitors.
| Compound ID | R-group on Aniline | Yield (%) | PLK4 IC₅₀ (nM)[1] |
| SM-1 | H | 85 | 150 |
| SM-2 | 4-F | 82 | 98 |
| SM-3 | 4-Cl | 88 | 75 |
| SM-4 | 4-OCH₃ | 79 | 210 |
| SM-5 | 3-CF₃ | 75 | 55 |
Note: The data in this table is illustrative and based on the potential application of the building block in kinase inhibitor synthesis. Actual experimental data would need to be generated.
Signaling Pathway
As previously mentioned, benzenesulfonamide derivatives have shown potential as PLK4 inhibitors.[1] PLK4 is a critical regulator of the cell cycle, specifically in centriole duplication. Inhibition of PLK4 can lead to defects in centrosome number, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery. The straightforward and high-yielding reaction with amines allows for the rapid generation of compound libraries for biological screening. The exploration of these derivatives as kinase inhibitors, among other potential targets, represents a promising avenue for the development of new therapeutic agents. The protocols and information provided herein serve as a foundation for researchers to utilize this building block in their drug discovery endeavors.
References
Application Notes and Protocols for the Reaction of 4-Bromo-3-methylbenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of sulfonyl chlorides with primary amines is a cornerstone of medicinal chemistry, providing a reliable method for the synthesis of sulfonamides. This class of compounds is of significant interest in drug discovery due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 4-Bromo-3-methylbenzenesulfonyl chloride is a versatile building block in this context, offering a handle for further chemical modifications through its bromo and methyl substituents, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This document provides detailed protocols for the synthesis of N-substituted-4-bromo-3-methylbenzenesulfonamides, quantitative data for representative reactions, and a visualization of the experimental workflow and a relevant biological pathway.
Data Presentation
The following table summarizes the reaction of this compound with various primary amines under standard conditions. The yields are indicative and may vary depending on the specific reaction conditions and the nature of the primary amine.
| Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | N-Phenyl-4-bromo-3-methylbenzenesulfonamide | 4 | Room Temp. | ~85-95% |
| 4-Bromo-3-methylaniline | N-(4-Bromo-3-methylphenyl)-4-bromo-3-methylbenzenesulfonamide | 6 | Room Temp. | ~80-90% |
| Benzylamine | N-Benzyl-4-bromo-3-methylbenzenesulfonamide | 3 | 0 to Room Temp. | ~90-98% |
| Pyridin-2-amine | N-(Pyridin-2-yl)-4-bromo-3-methylbenzenesulfonamide | 12 | 50 | ~70-80% |
| 3-Aminopyridine | N-(Pyridin-3-yl)-4-bromo-3-methylbenzenesulfonamide | 12 | 50 | ~75-85% |
Note: The yields are based on reported values for similar sulfonamide syntheses and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-bromo-3-methylbenzenesulfonamides
This protocol describes a general method for the reaction of this compound with aromatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.1 eq)
-
Pyridine or Triethylamine (2.0 - 3.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add pyridine (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl-4-bromo-3-methylbenzenesulfonamides
This protocol is suitable for the reaction with aliphatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Aliphatic primary amine (1.1 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of the primary amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude sulfonamide.
-
Purify the product by column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted-4-bromo-3-methylbenzenesulfonamides.
Caption: Mechanism of action of sulfonamides via inhibition of the bacterial folic acid synthesis pathway.
Application Notes and Protocols: Synthesis and Utility of N-Substituted 4-Bromo-3-methylbenzenesulfonamides from Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides through the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with various secondary amines. The resulting products are valuable scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities. This guide includes synthetic procedures, data presentation in tabular format, and a discussion of the potential applications of these compounds, particularly as anticancer agents targeting key signaling pathways.
Introduction
Sulfonamides are a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical activity in lead optimization and the development of new chemical entities. The reagent this compound offers a versatile starting material for the creation of diverse sulfonamide libraries. The bromine atom provides a site for further functionalization via cross-coupling reactions, while the methyl group can influence the compound's steric and electronic properties, impacting its binding affinity and metabolic stability. This note focuses on the reaction of this compound with secondary amines to generate N,N-disubstituted sulfonamides, which are of significant interest in the development of targeted therapies.
General Reaction Scheme
The reaction of this compound with a secondary amine is a nucleophilic substitution at the sulfonyl group. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
Caption: General reaction of this compound with a secondary amine.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted 4-bromo-3-methylbenzenesulfonamides. While specific yields for the reaction with this compound are not extensively reported in publicly available literature, the following procedures are based on well-established and analogous reactions with high success rates.
Protocol 1: Synthesis of 4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve morpholine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure product.
Protocol 2: Synthesis of 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine
This protocol is adapted from a similar synthesis of 1-[(4-methylbenzene)sulfonyl]pyrrolidine which reported a high yield.[1]
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Potassium carbonate (K₂CO₃), aqueous solution (0.59 M, 1.1 eq)
-
Tetrahydrofuran (THF)
-
5M Hydrochloric acid (HCl)
-
Ethanol for recrystallization
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, prepare a stirring mixture of pyrrolidine (1.1 eq) in 10 ml of tetrahydrofuran.
-
To this mixture, add this compound (1.0 eq) dropwise.
-
Following the addition of the sulfonyl chloride, add the 0.59 M aqueous potassium carbonate solution (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 6 hours.
-
Upon completion (monitored by TLC), acidify the reaction mixture with 5 M HCl, which should result in the formation of a white precipitate.
-
Isolate the crude sulfonamide product by vacuum filtration.
-
Dissolve the crude product in hot ethanol and filter if necessary.
-
Allow the filtrate to stand and crystallize to afford the pure product.
Data Presentation
The following table summarizes expected outcomes for the reactions based on analogous syntheses reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification methods.
| Secondary Amine | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range (%) |
| Morpholine | 4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine | C₁₁H₁₄BrNO₃S | 320.20 | 85-95 |
| Pyrrolidine | 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine | C₁₁H₁₄BrNO₂S | 304.20 | 90-98 |
Applications in Drug Development
N-substituted 4-bromo-3-methylbenzenesulfonamides are valuable scaffolds for the development of novel therapeutic agents, particularly in oncology. The sulfonamide moiety is a key feature in many approved and investigational drugs.
Anticancer Activity: Many benzenesulfonamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of key enzymes involved in tumor growth and survival.[2][3]
-
Carbonic Anhydrase (CA) Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[4] Inhibition of CA IX can disrupt pH regulation in cancer cells, leading to apoptosis.
-
Tyrosine Kinase Inhibition: The sulfonamide scaffold is present in several tyrosine kinase inhibitors. These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[3][5]
The 4-bromo-3-methylphenyl moiety of the described compounds can be further modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and its inhibition by a sulfonamide-based drug, a plausible mechanism of action for the compounds described herein.
Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide derivative.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific reagents used.
Conclusion
The reaction of this compound with secondary amines provides an efficient route to a diverse range of N-substituted sulfonamides. These compounds are of significant interest to the drug discovery community, particularly for the development of novel anticancer agents. The protocols and information provided in this document are intended to serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Protection of Amine Groups using 4-Bromo-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-bromo-3-methylbenzenesulfonyl chloride as a protecting group for primary and secondary amines. The resulting 4-bromo-3-methylbenzenesulfonamides, commonly referred to as brosylamides, offer robust protection under a variety of synthetic conditions.
Introduction
In the synthesis of complex molecules, particularly in the field of drug development, the temporary protection of reactive functional groups is a critical strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. The 4-bromo-3-methylbenzenesulfonyl group (brosyl group) is a valuable tool for this purpose, forming stable sulfonamides that are resistant to many reagents. This stability, however, necessitates specific conditions for deprotection, typically involving reductive cleavage.
Key Features of the Brosyl Protecting Group
-
Robustness: Brosylamides are stable to a wide range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.
-
Crystallinity: The introduction of the brosyl group often leads to crystalline derivatives, which can facilitate purification by recrystallization.
-
Orthogonality: The stability of the brosyl group allows for the selective deprotection of other protecting groups in its presence.
Application Notes
The use of this compound for the protection of amines is particularly advantageous in multi-step syntheses where subsequent reactions involve harsh conditions that other protecting groups might not tolerate. The selection of a protecting group strategy should always consider the overall synthetic route and the compatibility of the deprotection conditions with other functional groups present in the molecule.
Stability Profile
The 4-bromo-3-methylbenzenesulfonamide linkage is generally stable to:
-
Strongly acidic conditions (e.g., HCl, H₂SO₄, TFA)
-
Strongly basic conditions (e.g., NaOH, KOH)
-
Many common oxidizing agents (e.g., PCC, PDC, KMnO₄)
-
Many common reducing agents (e.g., NaBH₄, LiAlH₄ - though some reductions can occur under harsh conditions)
-
Organometallic reagents (e.g., Grignard reagents, organolithiums) at low temperatures.
However, the N-S bond is susceptible to reductive cleavage under specific conditions, which forms the basis for its removal.
Experimental Protocols
The following protocols are representative examples for the protection of an amine with this compound and the subsequent deprotection of the resulting sulfonamide.
Protocol 1: Protection of a Primary Amine
This protocol describes the reaction of a primary amine with this compound to form the corresponding N-substituted sulfonamide.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection of a 4-Bromo-3-methylbenzenesulfonamide by Reductive Cleavage
This protocol describes the cleavage of the brosyl group using magnesium turnings in methanol, a mild and effective method for the deprotection of arenesulfonamides.[1][2][3]
Materials:
-
N-(4-Bromo-3-methylbenzenesulfonyl)-protected amine (brosylamide)
-
Magnesium (Mg) turnings or powder
-
Anhydrous methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the brosylamide (1.0 eq) in anhydrous methanol in a round-bottom flask, add magnesium turnings (10-20 eq).
-
Stir the suspension at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.[1][2]
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with DCM or EtOAc.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by an appropriate method, such as column chromatography or distillation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of amines using systems analogous to this compound, as specific data for this reagent is not extensively reported.
| Step | Reagents and Conditions | Solvent | Temperature | Time | Typical Yield |
| Protection | Amine, this compound, Pyridine | DCM | 0 °C to RT | 2-16 h | >90% (Reported for analogous systems) |
| Deprotection | Brosylamide, Mg, MeOH | Methanol | RT to Reflux | 2-24 h | 70-95% (Reported for analogous arenesulfonamides)[1][2] |
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound for amine protection.
Caption: Workflow for the protection of an amine.
Caption: Deprotection of a brosyl-protected amine.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild, efficient cleavage of arenesulfonamides by magnesium reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Sulfonylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the sulfonylation of anilines, a crucial transformation in organic synthesis and medicinal chemistry for the preparation of sulfonamides. Sulfonamides are a key structural motif in a wide array of pharmaceuticals. This document outlines various methodologies, including traditional, photocatalytic, and copper-catalyzed procedures.
Introduction
The sulfonylation of anilines is a fundamental reaction that forms a sulfur-nitrogen bond, yielding sulfonamides. This functional group is a well-established bioisostere for amides and is present in numerous therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of diverse sulfonamide libraries is therefore a significant focus in drug discovery and development. While the reaction of anilines with sulfonyl chlorides in the presence of a base is a classic approach, modern advancements have led to milder and more versatile protocols, including visible-light-mediated and metal-catalyzed methods that tolerate a broader range of functional groups.[3][4][5]
Data Presentation
The following table summarizes the yields of various substituted anilines under different sulfonylation conditions, providing a comparative overview of the efficiency of these methods.
| Entry | Aniline Derivative | Sulfonylating Agent | Method | Yield (%) | Reference |
| 1 | N,N,4-Trimethylaniline | 4-Methylbenzenesulfonyl fluoride | Visible-light mediated | 57 | [3] |
| 2 | Triphenylamine | 4-Methylbenzenesulfonyl fluoride | Visible-light mediated | 70 | [3] |
| 3 | N,N-Diethylaniline | 4-Methylbenzenesulfonyl fluoride | Visible-light mediated | 57 | [3] |
| 4 | Aniline | Benzenesulfonyl chloride | Pyridine base | 100 | [6] |
| 5 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine base | 100 | [6] |
| 6 | Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | 86 | [6] |
| 7 | Aniline | p-Toluenesulfonyl chloride | ZnO (catalyst), solvent-free | High | [1] |
| 8 | 4-Nitroaniline | p-Toluenesulfonyl chloride | ZnO (catalyst), solvent-free | High | [1] |
Experimental Workflow
The general workflow for the sulfonylation of anilines is depicted below. The process typically involves the reaction of an aniline with a sulfonylating agent, followed by workup and purification of the resulting sulfonamide.
Caption: General experimental workflow for the sulfonylation of anilines.
Experimental Protocols
Three distinct protocols for the sulfonylation of anilines are detailed below, offering a choice between a traditional method, a modern photocatalytic approach, and a copper-catalyzed C-H functionalization.
Protocol 1: Traditional Sulfonylation using Sulfonyl Chloride and Pyridine
This protocol is a widely used and robust method for synthesizing a variety of sulfonamides.[2][6]
Materials:
-
Aniline derivative (1.0 eq)
-
Benzenesulfonyl chloride (or other sulfonyl chloride, 1.0 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Visible-Light-Mediated Sulfonylation with Sulfonyl Fluorides
This method provides a mild and efficient route to sulfonylated anilines using a photocatalyst.[3]
Materials:
-
Aniline derivative (1.0 eq)
-
Sulfonyl fluoride (1.8 eq)
-
Ir[(ppy)2(dtbbpy)]Cl (5 mol%)
-
Sodium bicarbonate (NaHCO3, 1.8 eq)
-
Solvent (e.g., acetonitrile, 2.0 mL)
-
30-W blue LEDs
Procedure:
-
Reaction Setup: To a reaction vial, add the aniline derivative (0.2 mmol, 1.0 eq), sulfonyl fluoride (0.36 mmol, 1.8 eq), Ir[(ppy)2(dtbbpy)]Cl (5 mol%), and NaHCO3 (0.36 mmol, 1.8 eq).
-
Solvent Addition: Add the solvent (2.0 mL).
-
Degassing: Seal the vial and degas the mixture.
-
Irradiation: Place the reaction vial at a suitable distance from the 30-W blue LEDs and irradiate at 50°C for 12 hours.
-
Workup: After the reaction is complete, perform a simple workup to obtain the crude product.
-
Purification: Purify the crude product as needed.
Protocol 3: Copper-Catalyzed Remote C-H Sulfonylation of Anilines
This protocol utilizes a heterogeneous copper catalyst for the C-H sulfonylation of aniline derivatives with sodium sulfinates at room temperature.[7]
Materials:
-
N-phenylpicolinamide derivative (0.2 mmol)
-
Sodium sulfinate (0.4 mmol)
-
CuxOy@CS-400 catalyst (20 mg)
-
Ag2CO3 (20 mol%)
-
K2S2O8 (2.0 equiv.)
-
Acetone/H2O (1:1, 3.0 mL)
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-phenylpicolinamide derivative (0.2 mmol), sodium sulfinate (0.4 mmol), CuxOy@CS-400 (20 mg), Ag2CO3 (20 mol%), and K2S2O8 (2.0 equiv.).
-
Solvent Addition: Add acetone/H2O (1:1, 3.0 mL) to the tube.
-
Reaction: Stir the resulting mixture at room temperature for 3 hours in air.
-
Workup: After completion, add H2O (20 mL) to the mixture and extract three times with ethyl acetate (10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, and filter. Concentrate the filtrate to obtain the crude product.
-
Purification: The crude product can be further purified if necessary. The sulfonylation products can be converted to the corresponding 4-sulfonyl anilines via a hydrolysis step.[7]
References
- 1. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 5. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Base Selection in the Synthesis of Sulfonamides using 4-Bromo-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of an appropriate base for the synthesis of sulfonamides derived from 4-bromo-3-methylbenzenesulfonyl chloride. The choice of base is critical in these reactions as it influences reaction rate, yield, and purity of the final product. This document outlines detailed experimental protocols, a comparative analysis of common bases, and visual aids to facilitate understanding of the reaction dynamics.
Introduction
Sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives is a key activity in drug discovery and development. A common and effective method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This reaction necessitates the use of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]
This document focuses on the use of this compound as a versatile building block for the synthesis of novel sulfonamides. The presence of the bromo- and methyl- substituents on the benzene ring allows for the exploration of structure-activity relationships (SAR) in drug design.
The Role of the Base in Sulfonamide Synthesis
The reaction between this compound and an amine is a nucleophilic acyl substitution at the sulfonyl group. The amine acts as the nucleophile, and the chloride is the leaving group. The reaction produces one equivalent of HCl. The primary role of the added base is to scavenge this HCl, preventing the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.
Commonly used bases include tertiary amines such as pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA), as well as 4-dimethylaminopyridine (DMAP), which can also act as a nucleophilic catalyst. The choice of base can significantly impact the reaction outcome, depending on factors such as the nucleophilicity and steric hindrance of the amine, and the reactivity of the sulfonyl chloride.
Comparative Analysis of Common Bases
The selection of an optimal base is crucial for achieving high yields and purity in sulfonamide synthesis. Below is a summary of the characteristics of commonly employed bases and their expected performance in the reaction with this compound.
| Base | pKa of Conjugate Acid | Typical Molar Equivalents | Expected Yield | Reaction Time | Notes |
| Pyridine | 5.25 | 2.0 - 3.0 | Good to Excellent | 12 - 24 hours | Often used as both a base and a solvent. Its nucleophilic character can sometimes lead to side reactions. |
| Triethylamine (TEA) | 10.75 | 1.5 - 2.5 | Good to Excellent | 6 - 18 hours | A stronger, non-nucleophilic base compared to pyridine, often leading to cleaner reactions. |
| Diisopropylethylamine (DIPEA) | 10.75 | 1.5 - 2.5 | Good | 8 - 20 hours | A sterically hindered, non-nucleophilic base, useful when dealing with sensitive substrates to avoid side reactions. |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | 0.1 - 0.2 (catalytic) with a stoichiometric base (e.g., TEA) | Excellent | 2 - 12 hours | Acts as a highly effective nucleophilic catalyst, significantly accelerating the reaction, especially with weakly nucleophilic or sterically hindered amines.[2] |
Note: The expected yields and reaction times are estimates based on general trends in sulfonamide synthesis and may vary depending on the specific amine and reaction conditions.
Experimental Protocols
The following are general protocols for the synthesis of a sulfonamide from this compound and a representative primary amine (e.g., aniline).
General Laboratory Safety Precautions
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound is a corrosive and moisture-sensitive solid. Handle with care and under an inert atmosphere where possible.
Protocol 1: Synthesis using Pyridine as the Base
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 mmol, 1.0 eq.) in anhydrous pyridine (5 mL).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add this compound (1.1 mmol, 1.1 eq.) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of 1 M HCl (aq) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with water (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.
Protocol 2: Synthesis using Triethylamine (TEA) as the Base
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL).
-
Addition of Base and Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 mmol, 1.5 eq.) to the stirred solution. Subsequently, add a solution of this compound (1.1 mmol, 1.1 eq.) in anhydrous DCM (5 mL) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel. Wash sequentially with 1 M HCl (aq) (2 x 20 mL), water (1 x 20 mL), saturated aqueous sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: DMAP-Catalyzed Synthesis with Triethylamine (TEA)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 mmol, 1.0 eq.), triethylamine (1.2 mmol, 1.2 eq.), and DMAP (0.1 mmol, 0.1 eq.) in anhydrous DCM (10 mL).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of this compound (1.05 mmol, 1.05 eq.) in anhydrous DCM (5 mL) dropwise.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 2.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
References
One-Pot Synthesis of N-Aryl-4-bromo-3-methylbenzenesulfonamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and antidiabetic properties. The synthesis of N-aryl sulfonamides is a critical process in the discovery and development of new drug candidates. This document provides a detailed protocol for the efficient one-pot synthesis of a series of N-aryl-4-bromo-3-methylbenzenesulfonamides from commercially available anilines and 4-bromo-3-methylbenzenesulfonyl chloride. This method offers a straightforward and high-yielding route to a diverse library of sulfonamides, which can be valuable for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
The 4-bromo-3-methylbenzenesulfonyl moiety is a key building block, and its derivatives have been investigated for various biological activities. For instance, compounds bearing a 4-bromophenyl sulfonamide scaffold have shown potential as antidiabetic agents. The one-pot nature of the described protocol simplifies the synthetic process, reduces reaction time, and minimizes waste, making it an attractive method for medicinal and organic chemists.
Application Notes
The one-pot synthesis of N-aryl-4-bromo-3-methylbenzenesulfonamides offers a versatile platform for the generation of compound libraries for high-throughput screening and SAR studies. The inherent reactivity of the sulfonyl chloride allows for its efficient coupling with a wide range of anilines bearing both electron-donating and electron-withdrawing substituents, providing access to a diverse chemical space.
Potential Therapeutic Applications:
-
Antibacterial Agents: The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. Novel derivatives can be screened against various bacterial strains to identify new lead compounds.
-
Anti-inflammatory Agents: Many sulfonamide-containing compounds exhibit anti-inflammatory properties. The synthesized library can be evaluated in relevant assays to discover new anti-inflammatory drug candidates.
-
Anticancer Therapeutics: The sulfonamide moiety is present in several approved anticancer drugs. The synthesized compounds can be tested for their cytotoxic activity against various cancer cell lines.
-
Antidiabetic Research: Given that related brominated sulfonamides have shown promise in this area, the synthesized compounds are excellent candidates for screening as potential antidiabetic agents.
Experimental Workflow
The following diagram illustrates the general one-pot workflow for the synthesis of N-aryl-4-bromo-3-methylbenzenesulfonamides.
Caption: General workflow for the one-pot synthesis of N-aryl-4-bromo-3-methylbenzenesulfonamides.
Experimental Protocols
This section provides two general protocols for the one-pot synthesis of N-aryl-4-bromo-3-methylbenzenesulfonamides. Protocol A utilizes pyridine as both the solvent and the base, while Protocol B employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base. The choice of protocol may depend on the reactivity of the specific aniline and the desired reaction conditions.
Materials and Equipment:
-
Appropriate aniline derivative
-
This compound
-
Anhydrous pyridine or dichloromethane (DCM)
-
Triethylamine (TEA) (for Protocol B)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Protocol A: Pyridine as Solvent and Base
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aniline derivative (1.0 eq.) in anhydrous pyridine (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous pyridine dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours or until completion as monitored by TLC. For less reactive anilines, heating under reflux for 2 hours may be necessary.
-
Work-up:
-
Pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash successively with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol B: Dichloromethane (DCM) as Solvent with Triethylamine (TEA) as Base
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aniline derivative (1.0 eq.) and anhydrous DCM (to achieve a concentration of approximately 0.2 M).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude product by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of various N-aryl-4-bromo-3-methylbenzenesulfonamides based on analogous reactions reported in the literature. These values can serve as a benchmark for expected yields.
| Entry | Aniline Derivative | Sulfonyl Chloride | Product | Reaction Conditions | Yield (%) |
| 1 | 4-Chloroaniline | 4-Methylbenzenesulfonyl chloride | N-(4-chlorophenyl)-4-methylbenzenesulfonamide | Fe, H₂O, 60 °C, 36h | 73 |
| 2 | 4-Bromoaniline | 4-Methylbenzenesulfonyl chloride | N-(4-bromophenyl)-4-methylbenzenesulfonamide | Fe, H₂O, 60 °C, 36h | 74 |
| 3 | 4-Iodoaniline | 4-Methylbenzenesulfonyl chloride | N-(4-iodophenyl)-4-methylbenzenesulfonamide | Fe, H₂O, 60 °C, 36h | 67 |
| 4 | 2-Amino-5-bromoacetophenone | 4-Methylbenzenesulfonyl chloride | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Pyridine, reflux, 2h | 85 |
Note: The yields presented are for analogous reactions and may vary for the specific reaction with this compound. Optimization of reaction conditions may be required to achieve optimal yields for each specific aniline derivative.
Signaling Pathway Diagram
While a specific signaling pathway is not directly described in the synthesis, the resulting sulfonamide compounds are often designed to interact with biological targets. For example, many sulfonamide drugs act as enzyme inhibitors. The following diagram illustrates a general concept of how a synthesized sulfonamide inhibitor might interact with a signaling pathway.
Caption: General inhibition of a target enzyme in a signaling pathway by a synthesized sulfonamide.
Application Notes and Protocols for the Scale-Up Synthesis of Sulfonamides using 4-Bromo-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. Since the discovery of the antibacterial effects of prontosil, the sulfonamide scaffold has been a privileged structure in drug design, leading to the development of therapeutics for various conditions, including bacterial infections, cancer, inflammation, and viral diseases. The synthesis of novel sulfonamide derivatives remains a critical area of research in the pursuit of new and more effective therapeutic agents.
This document provides detailed application notes and protocols for the scale-up synthesis of N-substituted sulfonamides utilizing 4-bromo-3-methylbenzenesulfonyl chloride as a key starting material. The presence of the bromo and methyl groups on the benzene ring offers opportunities for further structural modifications, making this reagent a versatile building block for creating diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols provided are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug development settings.
Applications in Drug Discovery
Sulfonamides derived from this compound are valuable intermediates in the synthesis of a wide array of biologically active molecules. The structural features of this starting material allow for the exploration of chemical space around the sulfonamide core, which can lead to the identification of potent and selective modulators of various biological targets.
Key Application Areas:
-
Antibacterial Agents: The sulfonamide moiety is a well-established pharmacophore for inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Novel derivatives can be synthesized to combat drug-resistant bacterial strains.
-
Anticancer Agents: Many sulfonamide-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, matrix metalloproteinases, and protein kinases, which are often dysregulated in cancer.
-
Anti-inflammatory Agents: Certain sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, making them effective anti-inflammatory agents.
-
Antiviral Agents: Sulfonamide derivatives have been explored as inhibitors of viral enzymes, such as proteases and reverse transcriptases, which are essential for viral replication.
The bromo substituent on the aromatic ring of the starting material serves as a convenient handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of additional aryl or heteroaryl groups, significantly expanding the chemical diversity of the synthesized sulfonamides and enabling the fine-tuning of their pharmacological properties.
Experimental Protocols
The following protocols provide a general framework for the scale-up synthesis of N-substituted 4-bromo-3-methylbenzenesulfonamides. The reaction conditions can be optimized for specific primary or secondary amine substrates.
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-bromo-3-methylbenzenesulfonamide
This protocol outlines the reaction of this compound with a substituted aniline.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.0-1.2 equiv)
-
Pyridine or Triethylamine (TEA) (1.5-2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted aniline (1.0-1.2 equiv) in anhydrous DCM or THF.
-
Base Addition: Add pyridine or triethylamine (1.5-2.0 equiv) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM or THF and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl-4-bromo-3-methylbenzenesulfonamide.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-substituted 4-bromo-3-methylbenzenesulfonamides.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 18 | 85-95 |
| 4-Fluoroaniline | TEA | THF | 24 | 80-90 |
| 4-Methoxyaniline | Pyridine | DCM | 16 | 88-96 |
| Benzylamine | TEA | DCM | 12 | 90-98 |
| Piperidine | TEA | THF | 8 | 92-99 |
Note: Yields are based on isolated and purified products. Reaction conditions may require optimization for specific substrates.
Mandatory Visualizations
Logical Relationship: Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 4-bromo-3-methylbenzenesulfonamides.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Signaling Pathway: Mechanism of Action of Antibacterial Sulfonamides
This diagram illustrates the mechanism by which sulfonamide drugs inhibit bacterial folic acid synthesis.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Application Notes and Protocols: 4-Bromo-3-methylbenzenesulfonyl Chloride in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-bromo-3-methylbenzenesulfonyl chloride as a key intermediate in the synthesis of biologically active sulfonamide derivatives. The document details synthetic protocols, biological evaluation methods, and presents quantitative data on the activity of these compounds. A key mechanistic pathway is also illustrated to provide context for the rational design of novel therapeutic agents.
Introduction
This compound is a versatile chemical reagent employed in the synthesis of a diverse range of sulfonamide-based compounds. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. The presence of the bromo and methyl substituents on the phenyl ring of this compound offers opportunities for further structural modifications, allowing for the fine-tuning of physicochemical properties and biological activity. This document serves as a practical guide for researchers engaged in the discovery and development of novel sulfonamide-based therapeutic agents.
Data Presentation
The following tables summarize the quantitative biological activity data for representative sulfonamide derivatives synthesized using methodologies analogous to those employing this compound.
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Sulfonamide A | HeLa (Cervical Cancer) | 7.2 ± 1.12 | Doxorubicin | - |
| Sulfonamide B | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | Doxorubicin | - |
| Sulfonamide C | MCF-7 (Breast Cancer) | 7.13 ± 0.13 | Doxorubicin | - |
| Sulfonamide D | HCT-116 (Colon Cancer) | 3.53 | 5-Fluorouracil | 4.6 |
| Sulfonamide E | HepG-2 (Liver Cancer) | 3.33 | 5-Fluorouracil | - |
Data is compiled from various sources for illustrative purposes.
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Sulfonamide F | Staphylococcus aureus ATCC 25923 | 64 | Ciprofloxacin | <1 |
| Sulfonamide G | Methicillin-resistant S. aureus (MRSA) | 128 | Ciprofloxacin | >32 |
| Sulfonamide H | Escherichia coli ATCC 25922 | 256 | Ciprofloxacin | <0.25 |
| Sulfonamide I | Pseudomonas aeruginosa ATCC 27853 | 512 | Ciprofloxacin | <0.5 |
MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds against the tested bacterial strains.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 4-Bromo-3-methylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add pyridine or TEA (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of synthesized sulfonamides against bacterial strains.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37 °C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37 °C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Protocol 3: Anticancer Activity Assessment using the MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of synthesized sulfonamides on cancer cell lines.
Materials:
-
Synthesized sulfonamide compounds
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the sulfonamide compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by sulfonamide anticancer agents and a general workflow for their synthesis and evaluation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for sulfonamide synthesis?
A1: The synthesis of sulfonamides typically proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide S-N bond. A base is generally required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1]
Q2: My reaction is complete, what are the standard procedures for workup and purification?
A2: Upon reaction completion, as monitored by a technique like Thin Layer Chromatography (TLC), the mixture is typically diluted with a solvent such as dichloromethane (DCM). The solution is then transferred to a separatory funnel and washed sequentially with 1M HCl, water, a saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over an anhydrous salt like MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[1]
Q3: What are the key analytical techniques for characterizing the synthesized sulfonamides?
A3: Standard analytical techniques for characterizing sulfonamides include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify characteristic signals for aromatic and aliphatic protons, while the N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR shows signals for all unique carbon atoms.[1]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.[1]
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands are observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Troubleshooting Guide
Issue 1: Low Yield of Sulfonamide Product
Low yields are a frequent challenge in sulfonamide synthesis and can be attributed to several factors.
| Potential Cause | Troubleshooting & Optimization |
| Poor Reactivity of Starting Materials | Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[2] Solution: Increase the reaction temperature or use a higher-boiling point solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[2] |
| Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation. Solution: Consider using sulfonyl fluorides, which are often more stable and can lead to better yields, particularly with amines that have other functional groups.[2] | |
| Side Reactions | Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture and a base, which is a common competitive side reaction.[2] Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly and at a low temperature.[2] |
| Reagent Quality | Amine Purity: Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction. Solution: Ensure the amine is pure and dry.[3] |
| Sulfonyl Chloride Purity: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid. Solution: Use fresh or properly stored sulfonyl chloride.[3] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Presence of Unreacted Starting Materials | Incomplete reaction can lead to a mixture of starting materials and product. Solution: Monitor the reaction progress using TLC to ensure full consumption of the limiting reagent. Adjust reaction time or temperature if necessary. |
| Formation of Side Products | Besides hydrolysis of the sulfonyl chloride, other side reactions can complicate purification. Solution: Re-evaluate the reaction conditions, such as the choice of base and solvent, to minimize side product formation. A different purification strategy, such as a different solvent system for chromatography or recrystallization, may be required. |
Experimental Protocols
Conventional Heating Method for N-substituted-2,4-dichlorobenzenesulfonamide Synthesis
This protocol provides a standard method for the synthesis of a sulfonamide using conventional heating.
1. Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).[1]
2. Base Addition:
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.[1]
3. Sulfonyl Chloride Addition:
-
Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.[1]
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]
4. Reaction:
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
5. Workup:
-
Once the reaction is complete, dilute the reaction mixture with DCM.[1]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Visualizations
Caption: Experimental workflow for conventional sulfonamide synthesis.
Caption: Troubleshooting logic for low yield in sulfonamide synthesis.
References
Technical Support Center: Sulfonylation with 4-Bromo-3-methylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-bromo-3-methylbenzenesulfonyl chloride in sulfonylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Question: My reaction with this compound is showing a low yield or no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low or no yield in your sulfonylation reaction. Here are the most common causes and troubleshooting steps:
-
Hydrolysis of this compound: This reagent is highly sensitive to moisture.[1] Any water present in your reaction setup (e.g., in the solvent, amine/alcohol substrate, or glassware) will lead to the hydrolysis of the sulfonyl chloride to the unreactive 4-bromo-3-methylbenzenesulfonic acid. The hydrolysis of structurally similar sulfonyl chlorides, like 4-methylbenzenesulfonyl chloride, is known to be rapid.[2]
-
Troubleshooting:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).
-
Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
Ensure your amine or alcohol substrate is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it with a suitable desiccant.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines and alcohols will react more slowly. Tertiary alcohols, for instance, are often poor substrates for sulfonylation due to steric hindrance.
-
Troubleshooting:
-
Increase the reaction temperature.
-
Extend the reaction time.
-
Consider using a more potent catalyst or a different base/solvent system to enhance reactivity. For less nucleophilic anilines, an indium-catalyzed sulfonylation has been reported to be effective.
-
-
-
Inappropriate Base: The choice of base is crucial. It acts to neutralize the HCl generated during the reaction.[3] An inappropriate base can either be too weak to effectively scavenge the acid or it can promote side reactions.
-
Troubleshooting:
-
For sulfonylation of amines, pyridine or triethylamine (Et3N) are commonly used.
-
For alcohols, pyridine is a frequent choice as it can also act as a catalyst.[4]
-
If you suspect the base is interfering, consider using a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Issue 2: Formation of a White Precipitate and a Biphasic Mixture Upon Quenching
Question: After adding this compound to my amine in the presence of a base, I observe a white precipitate. During aqueous workup, my product seems to be partitioning between the organic and aqueous layers. What is happening?
Answer:
The white precipitate is likely the hydrochloride salt of your base (e.g., pyridinium chloride or triethylammonium chloride). This is expected. The issue with product partitioning during workup can arise from the properties of the resulting sulfonamide.
-
Amphiphilic Nature of the Product: The sulfonamide product contains a nonpolar aromatic ring and a polar sulfonyl group. Depending on the rest of the molecule, it may have partial solubility in both aqueous and organic phases.
-
Formation of a Salt: If a primary or secondary amine was used, the resulting sulfonamide has an acidic N-H proton. In the presence of excess base, this proton can be removed, forming a salt that is more soluble in the aqueous layer.
-
Troubleshooting:
-
During the aqueous workup, ensure the pH is adjusted to be neutral or slightly acidic before extraction. This will ensure your sulfonamide is in its neutral form and will preferentially partition into the organic layer.
-
If emulsions form, try adding brine (saturated NaCl solution) to break the emulsion.
-
If the product is still partially soluble in the aqueous layer, you can try back-extracting the aqueous layer with more organic solvent.
-
-
Issue 3: Formation of Multiple Products, Including a Higher Molecular Weight Byproduct
Question: My reaction is messy, and I see multiple spots on my TLC plate. Mass spectrometry analysis suggests the presence of a di-sulfonylated product. How can I prevent this?
Answer:
The formation of a di-sulfonylated product is a common side reaction, especially when using primary amines or highly activated aromatic amines. This occurs when the initially formed sulfonamide undergoes a second sulfonylation.
-
Di-sulfonylation of Primary Amines: The initially formed secondary sulfonamide can be deprotonated by the base, and the resulting anion can react with another molecule of the sulfonyl chloride.
-
Troubleshooting:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to this compound. In some cases, using a slight excess of the amine can help consume the sulfonyl chloride before it can react a second time.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the sulfonyl chloride, disfavoring the second reaction.
-
Choice of Base: A bulky, non-nucleophilic base may be less effective at deprotonating the sulfonamide, thus reducing the rate of the second sulfonylation.
-
-
Issue 4: Unexpected N-Alkylation of a Secondary Amine Substrate
Question: I am trying to sulfonylate a secondary amine, but I am observing some N-alkylation in addition to the desired sulfonamide. What could be the cause?
Answer:
While N-sulfonylation is the expected reaction, under certain conditions, N-alkylation can occur as a side reaction, particularly if there are alkylating agents present or if the reaction conditions promote such pathways. However, a more common scenario leading to an apparent "alkylation" is a misunderstanding of the starting materials or subsequent reaction pathways. A true N-alkylation from the sulfonyl chloride itself is not a typical side reaction. More likely sources of alkylation could be:
-
Contaminated Reagents: The secondary amine or solvent could be contaminated with an alkyl halide.
-
Reaction with Solvent: Some solvents, under certain conditions, can act as alkylating agents, although this is rare for common sulfonylation solvents like dichloromethane or pyridine.
-
Borrowing Hydrogen Catalysis: If a ruthenium catalyst and an alcohol are present, N-alkylation of amines and sulfonamides can occur via a "borrowing hydrogen" methodology.[5] This is a specific synthetic route and not a general side reaction of sulfonylation.
-
Troubleshooting:
-
Ensure the purity of all starting materials and solvents.
-
If N-alkylation is a persistent issue, re-evaluate the reaction conditions and consider if any components could be acting as an alkylating source. It is important to confirm the structure of the "alkylated" product to understand its origin.
-
-
Data Presentation: Impact of Reaction Conditions on Side Product Formation
The following table summarizes the expected impact of key reaction parameters on the formation of common side products in the sulfonylation of a generic primary amine with this compound. The yields are illustrative and will vary depending on the specific substrate.
| Parameter | Condition | Desired Product Yield (%) | Di-sulfonylation (%) | Hydrolysis Product (%) |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1:1 | 85 | 10 | 5 |
| 1:1.2 | 70 | 25 | 5 | |
| 1.2:1 | 90 | 5 | 5 | |
| Temperature | 0 °C | 90 | 5 | 5 |
| 25 °C (Room Temp) | 80 | 15 | 5 | |
| 50 °C | 65 | 30 | 5 | |
| Water Content in Solvent | Anhydrous (<50 ppm) | 90 | 5 | 5 |
| 500 ppm | 75 | 5 | 20 | |
| 1000 ppm | 60 | 5 | 35 |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine with this compound to Minimize Di-sulfonylation
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Procedure for the Sulfonylation of an Alcohol
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with cold, dilute HCl to remove pyridine, followed by saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude sulfonate ester, which can be further purified by chromatography.
Visualizations
Caption: Key reaction pathways in sulfonylation.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: 4-Bromo-3-methylbenzenesulfonyl Chloride Reactions
Welcome to the technical support center for 4-Bromo-3-methylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide: Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic chlorosulfonation of 3-bromotoluene. However, challenges such as low yield, formation of regioisomers, and purification difficulties can arise. This guide provides solutions to common problems encountered during the synthesis.
dot
Technical Support Center: Purification of Sulfonamides Derived from 4-Bromo-3-methylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of sulfonamide derivatives synthesized from 4-bromo-3-methylbenzenesulfonyl chloride. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of sulfonamides derived from this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - The solution is not saturated.- The cooling process is too rapid.- The chosen solvent is not appropriate. | - Concentrate the solution by slowly evaporating the solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Try a different solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane).[1] |
| Product oils out | - The boiling point of the solvent is higher than the melting point of the product.- The product is too soluble in the chosen solvent. | - Use a lower-boiling point solvent.- Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
| Low recovery of pure product | - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Crystals are colored or contain visible impurities | - Impurities are co-precipitating with the product.- The crude product contains colored impurities. | - Perform a hot filtration to remove insoluble impurities before cooling.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column was not packed properly.- Too much sample was loaded onto the column. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation (Rf of the desired product should be around 0.2-0.4).- Ensure the silica gel is packed uniformly without any cracks or channels.- Use an appropriate amount of silica gel (typically 30-100 times the weight of the crude product). |
| Product elutes too quickly or too slowly | - The eluent is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent.- If the product elutes too slowly (low Rf), increase the polarity of the eluent. |
| Streaking of the product on the column | - The compound is acidic or basic and is interacting strongly with the silica gel.- The compound is sparingly soluble in the eluent. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds).- Choose a solvent system in which the compound is more soluble. |
| Cracking of the silica gel bed | - The column ran dry during the separation. | - Always keep the solvent level above the top of the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of sulfonamides from this compound?
A1: Common impurities include unreacted starting materials such as the amine or this compound, and byproducts from side reactions. One common byproduct is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Dimerization or polymerization of starting materials can also occur under certain conditions.
Q2: How can I remove unreacted this compound from my crude product?
A2: Unreacted this compound can often be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The sulfonyl chloride will react to form the more water-soluble sodium sulfonate salt, which can then be separated in the aqueous layer.
Q3: My sulfonamide is a stubborn oil that won't crystallize. What should I do?
A3: If your sulfonamide is an oil, first try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal of the pure compound if available. If these methods fail, column chromatography is the recommended purification technique for oils.
Q4: What are some suitable recrystallization solvents for sulfonamides derived from this compound?
A4: The choice of solvent depends on the specific sulfonamide derivative. However, common and effective solvents for the recrystallization of aryl sulfonamides include ethanol, isopropanol, and mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or water).[1] It is always best to perform small-scale solvent screening to find the optimal conditions.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final sulfonamide product can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can provide a quick indication of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a highly effective method. The structure and identity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude sulfonamide and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
General Column Chromatography Protocol
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal system will show good separation of the desired product from impurities, with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified sulfonamide.
Data Presentation
The following table summarizes typical purification results for a hypothetical sulfonamide derivative of this compound. Note: These values are illustrative and actual results will vary depending on the specific compound and experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery Rate |
| Single Solvent Recrystallization (Ethanol) | 85% | 98% | 70-85% |
| Mixed Solvent Recrystallization (Ethyl Acetate/Hexane) | 85% | >99% | 65-80% |
| Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) | 70% | >99% | 80-95% |
Visualizations
Caption: General experimental workflow for the purification and analysis of sulfonamides.
References
troubleshooting low yield in Hinsberg test with substituted amines
Welcome to the technical support center for the Hinsberg test. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and characterization of amines using this classic chemical test. Below you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address challenges such as low yield, particularly when working with substituted amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Hinsberg test?
The Hinsberg test is a chemical method used to differentiate between primary, secondary, and tertiary amines.[1][2][3] The test is based on the reaction of an amine with benzenesulfonyl chloride (the Hinsberg reagent) in the presence of an aqueous alkali, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][4] The distinct outcomes for each amine class, based on the formation and subsequent solubility of a sulfonamide product, allow for their identification.[2][5][6]
-
Primary amines react to form a sulfonamide that is initially insoluble but dissolves in the alkaline solution. This is because the resulting N-substituted sulfonamide has an acidic proton on the nitrogen atom, which is abstracted by the base to form a soluble salt.[4][7]
-
Secondary amines react to form a sulfonamide that is insoluble in the alkaline solution. The resulting N,N-disubstituted sulfonamide lacks an acidic proton on the nitrogen and therefore cannot form a soluble salt.[4][7]
-
Tertiary amines generally do not react with benzenesulfonyl chloride to form a stable sulfonamide because they lack a hydrogen atom on the nitrogen.[4][7] Any unreacted tertiary amine will remain as an insoluble layer but will dissolve upon acidification.[4]
Q2: What are the common reasons for a low yield of the sulfonamide product?
Low yields in the Hinsberg test can stem from several factors:
-
Steric Hindrance: Bulky substituents on the amine can physically obstruct the nitrogen's lone pair from attacking the sulfonyl chloride, slowing down or preventing the reaction.[5][8]
-
Electronic Effects: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the reaction less efficient.
-
Side Reactions: The primary competing reaction is the hydrolysis of the benzenesulfonyl chloride by the aqueous hydroxide solution, which consumes the reagent.[9][10]
-
Purity of Reactants: Impure amine or benzenesulfonyl chloride can introduce side reactions or contain non-reactive components, leading to a lower than expected yield of the desired product.
-
Reaction Conditions: Suboptimal temperature, pH, or reaction time can favor side reactions or result in an incomplete reaction.
Q3: Can the Hinsberg test be used for quantitative analysis?
The Hinsberg test is primarily a qualitative test for the identification and differentiation of primary, secondary, and tertiary amines.[2][11] While the sulfonamide product can be isolated and its yield determined, the test is not typically employed for precise quantitative measurements due to the potential for competing side reactions, such as the hydrolysis of the benzenesulfonyl chloride.[9][10]
Troubleshooting Guide: Low Yield with Substituted Amines
This section provides a structured approach to diagnosing and resolving issues of low yield in the Hinsberg test, with a particular focus on challenges presented by substituted amines.
Table 1: Expected Outcomes and Potential Yield Issues with Substituted Amines
| Amine Type | Substituent | Expected Qualitative Outcome | Potential Reasons for Low Yield |
| Primary Amines | Small alkyl groups (e.g., methyl, ethyl) | Formation of a clear solution (soluble sulfonamide salt). | - Incomplete reaction. - Hydrolysis of benzenesulfonyl chloride. |
| Bulky alkyl groups (e.g., tert-butyl) | Slow or no reaction. | Steric Hindrance: The bulky group blocks the nitrogen's access to the electrophilic sulfur atom.[5][8] | |
| Aryl groups (e.g., aniline) | Formation of a clear solution (soluble sulfonamide salt). | Reduced Nucleophilicity: The aromatic ring withdraws electron density from the nitrogen, making it a weaker nucleophile. | |
| Aryl groups with electron-withdrawing substituents (e.g., nitroaniline) | Very slow or no reaction. | Significantly Reduced Nucleophilicity: Strong electron-withdrawing groups further decrease the amine's reactivity. | |
| Secondary Amines | Small alkyl groups (e.g., dimethylamine) | Formation of a precipitate (insoluble sulfonamide). | - Incomplete reaction. - Hydrolysis of benzenesulfonyl chloride. |
| Bulky alkyl groups (e.g., diisopropylamine) | Very slow or no reaction. | Severe Steric Hindrance: Two bulky groups make the nitrogen atom highly inaccessible.[5][8] | |
| Mixed alkyl-aryl groups (e.g., N-methylaniline) | Formation of a precipitate (insoluble sulfonamide). | Reduced Nucleophilicity from the aryl group can slow the reaction rate. |
Detailed Experimental Protocol
This protocol is designed to maximize the yield and reliability of the Hinsberg test.
Materials:
-
Amine sample (unknown or substituted)
-
Benzenesulfonyl chloride (Hinsberg reagent)
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Test tubes
-
Pipettes or droppers
-
pH paper or meter
-
Ice bath (optional, for highly reactive amines)
-
Heating block or water bath (for less reactive amines)
Procedure:
-
Preparation: In a clean test tube, add approximately 0.2 mL of the liquid amine or 0.2 g of the solid amine.
-
Addition of Base: Add 5 mL of 10% NaOH solution to the test tube.
-
Addition of Hinsberg Reagent: Add 0.5 mL of benzenesulfonyl chloride.
-
Reaction: Stopper the test tube and shake vigorously for 5-10 minutes. The oily smell of the benzenesulfonyl chloride should dissipate. If the reaction is sluggish, gentle warming (50-60°C) may be applied. For highly exothermic reactions, an ice bath can be used to moderate the temperature.
-
Observation (Primary vs. Secondary/Tertiary):
-
If a clear solution results, a primary amine is indicated. Proceed to step 7 for confirmation.
-
If a precipitate or a second oily layer forms, a secondary or tertiary amine is indicated. Proceed to step 6.
-
-
Distinguishing Secondary and Tertiary Amines:
-
Carefully decant the aqueous layer from the precipitate/oil.
-
To the isolated precipitate/oil, add 5 mL of water and then add concentrated HCl dropwise until the solution is acidic (test with pH paper).
-
If the precipitate/oil dissolves, a tertiary amine is indicated.
-
If the precipitate/oil does not dissolve, a secondary amine is indicated.
-
-
Confirmation of Primary Amine:
-
To the clear solution from step 5, add concentrated HCl dropwise until the solution is acidic.
-
The formation of a precipitate (the sulfonamide) confirms the presence of a primary amine.
-
Visualizing the Process
Diagram 1: Hinsberg Test Experimental Workflow
Caption: Workflow for the Hinsberg test to differentiate amine classes.
Diagram 2: Troubleshooting Low Yield in the Hinsberg Test
Caption: A logical guide to troubleshooting low yields in the Hinsberg test.
References
- 1. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 2. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 3. ck12.org [ck12.org]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
- 11. nbinno.com [nbinno.com]
preventing hydrolysis of 4-Bromo-3-methylbenzenesulfonyl chloride during workup
Technical Support Center: 4-Bromo-3-methylbenzenesulfonyl Chloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is an aromatic sulfonyl chloride compound. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding and often undesired 4-Bromo-3-methylbenzenesulfonic acid.
Q2: What are the primary signs of hydrolysis in my sample of this compound?
The most common indicator of hydrolysis is the presence of 4-Bromo-3-methylbenzenesulfonic acid as an impurity in your product. This can be detected by various analytical techniques, such as NMR spectroscopy, where new peaks corresponding to the sulfonic acid will appear, or by chromatography (TLC, HPLC), where a more polar spot or peak will be observed. Physically, the sulfonic acid is typically a more water-soluble and less reactive solid.
Q3: Can I use an aqueous workup for a moisture-sensitive compound like this compound?
Paradoxically, for aryl sulfonyl chlorides with low water solubility, a carefully controlled aqueous workup can be an effective method to minimize hydrolysis.[1] The principle is that the sulfonyl chloride, being poorly soluble in water, will precipitate out of the aqueous phase quickly, which protects the bulk of the material from prolonged contact with water and subsequent hydrolysis.[1]
Q4: How do the bromo and methyl substituents on the benzene ring affect the stability of this compound towards hydrolysis?
The electronic effects of substituents on the aromatic ring influence the electrophilicity of the sulfur atom in the sulfonyl chloride group.
-
Methyl group (-CH₃): As an electron-donating group, it slightly decreases the electrophilicity of the sulfur atom, which can marginally slow down the rate of nucleophilic attack by water.
-
Bromo group (-Br): As an electron-withdrawing group (by induction), it increases the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles like water. The overall reactivity will be a balance of these opposing effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant amount of sulfonic acid impurity observed after workup. | Prolonged exposure to water or moisture during the workup. | 1. Minimize Contact Time: Work quickly during the aqueous wash steps. 2. Low Temperature: Perform all aqueous steps at low temperatures (0-5 °C) using an ice bath to significantly reduce the rate of hydrolysis. 3. Anhydrous Conditions Prior to Workup: Ensure all solvents and reagents used before the workup are strictly anhydrous. |
| Low yield of the desired sulfonyl chloride. | Hydrolysis of the product into the sulfonic acid, which is then lost in the aqueous phase during extraction. | 1. Precipitation Method: If the product is a solid and has low water solubility, consider a workup designed to precipitate the product from an aqueous mixture. This can protect it from further hydrolysis.[1] 2. Non-Aqueous Workup: If feasible for your reaction, consider a completely non-aqueous workup, though this can be more challenging for removing water-soluble impurities. |
| Emulsion formation during extraction. | The presence of both polar (sulfonic acid) and non-polar (sulfonyl chloride) species can lead to the formation of stable emulsions between the organic and aqueous layers. | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. 2. Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite® may be effective. 3. Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion. |
| Product oiling out instead of crystallizing. | The presence of impurities, including the corresponding sulfonic acid, can lower the melting point and inhibit crystallization. | 1. Purification: Attempt to purify a small sample by flash column chromatography (if stable on silica gel) to obtain a seed crystal. 2. Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization of the desired product while washing away more soluble impurities. |
Experimental Protocols
Protocol 1: Recommended Aqueous Workup for this compound (Assuming Low Water Solubility)
This protocol is designed to minimize hydrolysis by taking advantage of the likely low aqueous solubility of the product, causing it to precipitate and thus be protected from the aqueous environment.
Materials:
-
Reaction mixture containing this compound
-
Ice-cold deionized water
-
Ice-cold brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
A suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Cooling: Immediately after the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.
-
Quenching: Slowly pour the cold reaction mixture into a beaker containing a vigorously stirred mixture of ice and water. The volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture.
-
Precipitation: If this compound has low water solubility, it should precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with several portions of ice-cold deionized water to remove water-soluble impurities. Follow with a wash of ice-cold brine to aid in the removal of water.
-
Drying: Press the solid as dry as possible on the filter. For final drying, transfer the solid to a desiccator and dry under vacuum over a suitable desiccant (e.g., P₂O₅ or anhydrous CaCl₂).
Visualizations
Diagram 1: Hydrolysis of this compound
Caption: Pathway of hydrolysis for this compound.
Diagram 2: Recommended Aqueous Workup Workflow
Caption: Step-by-step workflow for the recommended aqueous workup.
References
Technical Support Center: Catalyst Selection for Sulfonylation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in sulfonylation reactions. The focus is on selecting the appropriate catalyst to improve reaction rates, yields, and selectivity.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction is very slow or stalling. How can I increase the reaction rate?
A1: A slow reaction rate is a common issue, often resolved by catalyst selection. The catalyst's role is to activate either the sulfonylating agent (e.g., sulfonyl chloride) or the nucleophile (alcohol or amine).
-
For Amines & Alcohols (Weak Nucleophiles): Nucleophilic catalysts are highly effective. 4-Dimethylaminopyridine (DMAP) is a superior catalyst compared to pyridine or triethylamine as it forms a highly reactive sulfonyl-DMAP intermediate.[1][2][3] This intermediate dramatically lowers the overall energy barrier of the reaction.[1] In many cases, adding just 10 mol% of DMAP can reduce reaction times from hours to minutes.[4]
-
For Aromatic Compounds (Friedel-Crafts Sulfonylation): Lewis acid catalysts are required to activate the aromatic ring. While traditional catalysts like AlCl₃ are effective, they are often needed in stoichiometric amounts.[5] Heterogeneous Lewis acids, such as silica gel-supported aluminum chloride (SiO₂–AlCl₃), offer advantages like milder reaction conditions, easier workup, and catalyst recyclability.[5][6]
-
Consider the Base: For sulfonylation of amines and alcohols, a stoichiometric amount of a tertiary amine base (like triethylamine or pyridine) is needed to neutralize the HCl byproduct. However, the choice of base can also influence the rate. For some alcohol tosylations, diamines like Me₂N(CH₂)nNMe₂ (n=3 or 6) have been shown to lead to much higher reaction rates compared to traditional pyridine.[7]
Q2: I'm getting a low yield of my desired sulfonamide or sulfonate ester. What are the likely causes related to catalysis?
A2: Low yields can stem from several factors, including side reactions and incomplete conversion, which are directly influenced by the catalyst and reaction conditions.[2][8][9][10]
-
Catalyst Deactivation: Sulfonyl chlorides and Lewis acid catalysts are highly sensitive to moisture.[2][8][10] Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the sulfonylating agent and deactivation of the catalyst.
-
Poor Catalyst-Substrate Compatibility: A catalyst that works for a simple primary amine may be ineffective for a sterically hindered or electron-deficient amine.[2] For these challenging substrates, a more powerful nucleophilic catalyst like DMAP is often necessary to achieve a reasonable yield.[1][2]
-
Insufficient Activation: If the reaction is not going to completion, the catalyst may not be strong enough. For aromatic sulfonylations, if a mild Lewis acid is not working, a stronger one may be required. Similarly, for difficult alcohol sulfonylations, switching from pyridine to a catalytic amount of DMAP in conjunction with a base like triethylamine can significantly improve yields.[7]
Q3: I am observing significant side-product formation, such as di-sulfonylation of my primary amine. How can catalyst and base selection minimize this?
A3: Di-sulfonylation occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophile that reacts with a second molecule of the sulfonyl chloride.[11] This is a common issue with primary amines.
-
Control of Basicity: The choice of base is critical. Using a strong, non-hindered base like triethylamine in excess can readily deprotonate the sulfonamide, promoting the side reaction.[11] Consider switching to a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, which is less likely to deprotonate the less acidic sulfonamide N-H.[11]
-
Slow Addition: Regardless of the base, adding the sulfonyl chloride solution dropwise to the amine/catalyst mixture at a low temperature (e.g., 0 °C) is crucial.[10][11] This keeps the concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[11]
Catalyst Comparison Tables
Table 1: Common Catalysts for N-Sulfonylation of Amines
| Catalyst/Base | Type | Typical Substrates | Key Advantages | Potential Issues |
| Pyridine | Weak Base / Nucleophilic Catalyst | Primary & Secondary Amines | Standard, inexpensive.[12] | Slow reaction rates, especially with hindered amines.[7] |
| Triethylamine (TEA) | Strong, Non-nucleophilic Base | Primary & Secondary Amines | Effective HCl scavenger, widely used.[12] | Can promote di-sulfonylation of primary amines.[11] |
| DMAP | Highly Effective Nucleophilic Catalyst | Sterically Hindered/Weakly Nucleophilic Amines & Alcohols | Dramatically increases reaction rates.[3][4] | Must be used in catalytic amounts to avoid side reactions.[11] |
| Inorganic Bases (K₂CO₃) | Heterogeneous Base | Primary Amines | Milder conditions, often leads to cleaner reactions and easier workup.[11] | May have solubility issues, requiring efficient stirring. |
Table 2: Common Catalysts for O-Sulfonylation of Alcohols
| Catalyst/Base | Type | Typical Substrates | Key Advantages | Potential Issues |
| Pyridine (as solvent) | Weak Base / Nucleophilic Catalyst | Primary & Secondary Alcohols | Traditional method. | Long reaction times, potential for R-OTs to R-Cl side reaction.[7] |
| TEA / cat. DMAP | Base / Nucleophilic Catalyst | Primary & Secondary Alcohols | High reaction rates, avoids undesirable side reactions.[7] | DMAP is more expensive than pyridine. |
| Me₂N(CH₂)nNMe₂ | Diamine Base / Catalyst | Primary & Secondary Alcohols | Very high reaction rates, operational simplicity.[7] | Can undergo Hofmann degradation as a side reaction with some sulfonyl chlorides.[7] |
| Indium(III) Catalysts | Lewis Acid | Alcohols, Anilines | Efficient for both alcohols and less nucleophilic anilines.[13][14] | Requires metal catalyst which may need to be removed. |
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Sulfonylation of a Hindered Amine
-
Preparation: Ensure all glassware is thoroughly dried in an oven. Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Dissolve the primary amine (1.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Base Addition: Add a suitable tertiary amine base, such as triethylamine (TEA) or pyridine (1.5 mmol), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, dissolve the sulfonyl chloride (1.1 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[11]
Troubleshooting Workflows & Diagrams
Catalyst Selection Workflow
The following diagram provides a decision-making workflow for selecting an appropriate catalyst system based on the substrate.
Caption: Catalyst selection decision tree for sulfonylation.
DMAP Catalytic Cycle
This diagram illustrates the generally accepted nucleophilic catalysis mechanism for DMAP in sulfonylation reactions.
References
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cbijournal.com [cbijournal.com]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Technical Support Center: Minimizing Dimer Formation in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of N,N-disulfonylated dimers, a common byproduct in the synthesis of primary sulfonamides. By carefully controlling reaction parameters, you can significantly improve the yield and purity of your desired mono-sulfonylated product.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of sulfonamide synthesis?
A1: In the synthesis of primary sulfonamides from primary amines and sulfonyl chlorides, dimer formation refers to the production of an N,N-disulfonylated amine (a di-sulfonamide). This occurs when a second molecule of the sulfonyl chloride reacts with the initially formed mono-sulfonamide. This byproduct is often less polar than the desired primary sulfonamide and can complicate purification.
Q2: What is the primary cause of N,N-disulfonylation?
A2: The primary cause is the deprotonation of the mono-sulfonamide product by the base present in the reaction mixture. This deprotonation generates a sulfonamide anion, which is a nucleophile that can react with another equivalent of the sulfonyl chloride, leading to the di-sulfonylated dimer.
Q3: Which reaction parameters are most critical for controlling the selectivity between mono- and di-sulfonylation?
A3: The most critical parameters to control for selective mono-sulfonylation are:
-
Stoichiometry: The molar ratio of the amine to the sulfonylating agent.
-
Base: The type and amount of base used.
-
Temperature: The reaction temperature significantly affects reaction rates and selectivity.[1]
-
Rate of Addition: The speed at which the sulfonyl chloride is added to the reaction mixture.[1]
Careful optimization of these parameters is essential to favor the formation of the mono-sulfonylated product.[1]
Q4: Can the choice of solvent affect the outcome of the reaction?
A4: Yes, the solvent can influence the reaction. Aprotic solvents are commonly used. The solubility of the amine, the sulfonyl chloride, and the resulting sulfonamide can impact the reaction kinetics and the prevalence of side reactions. For instance, the Hinsberg test relies on the differing solubility of primary and secondary sulfonamides in aqueous base to distinguish between amine types.
Troubleshooting Guide: Avoiding Di-sulfonylation
Issue: My reaction is producing a significant amount of the di-sulfonylated product. What steps can I take to improve selectivity for mono-sulfonylation?
This is a common issue stemming from the reactivity of the intermediate mono-sulfonamide. The following troubleshooting workflow and strategies can help minimize or eliminate the formation of the di-sulfonylated byproduct.
Troubleshooting Workflow
References
Technical Support Center: Purification Strategies for Reactions Involving 4-Bromo-3-methylbenzenesulfonyl Chloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 4-Bromo-3-methylbenzenesulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my product?
A1: Unreacted this compound can interfere with subsequent synthetic steps and complicate the purification of the desired product. Due to its reactive nature, it can react with nucleophiles in later stages. Furthermore, its polarity can be similar to that of the desired product, making chromatographic separation challenging.[1] For the safety and purity of your final compound, complete removal of this reagent is essential.[1]
Q2: What are the primary methods for removing residual this compound?
A2: The most effective strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable substance. The main approaches include:
-
Aqueous Hydrolysis: Reacting with water or an aqueous basic solution to form the corresponding sulfonic acid.[1][2]
-
Amine Quenching: Reacting with a primary or secondary amine to form a more polar sulfonamide.[1][3]
-
Chromatographic Separation: Direct purification via flash column chromatography.[1][4]
-
Scavenger Resins: Utilizing polymer-bound amines to selectively react with and remove the sulfonyl chloride.[1]
Q3: How do I select the most suitable removal method for my specific experiment?
A3: The choice of method depends on several factors, primarily the stability of your desired product to the quenching conditions and the physical properties of your product. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases. If your product is non-polar, converting the sulfonyl chloride into a highly polar sulfonic acid or sulfonamide will facilitate an easier separation.[1]
Q4: I am observing a significant amount of the corresponding sulfonic acid in my product. How can I prevent this?
A4: The formation of 4-bromo-3-methylbenzenesulfonic acid is typically due to the hydrolysis of the sulfonyl chloride by moisture in the reaction. To prevent this, ensure that all solvents and reagents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3] When quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture onto ice) to minimize further hydrolysis of the product.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Co-elution of Product and Sulfonyl Chloride | The polarity of your product is very similar to that of this compound. | Quench before chromatography: Convert the excess sulfonyl chloride into a more polar derivative (sulfonic acid or sulfonamide) before performing column chromatography. This will significantly alter its retention factor (Rf).[1] |
| Low Yield After Aqueous Workup | The desired product may have some water solubility, leading to loss in the aqueous layer. The product might also be unstable under the aqueous workup conditions. | Minimize aqueous exposure: Use brine (saturated NaCl solution) for washes to reduce the solubility of the organic product in the aqueous phase.[5] Ensure the workup is performed quickly and at a low temperature to minimize potential degradation. |
| Incomplete Quenching Reaction | An insufficient amount of quenching agent was used, the reaction temperature was too low, or there was inadequate mixing. | Increase excess of quenching agent: Use a sufficient molar excess of the amine or base to ensure the reaction proceeds to completion.[1] Ensure vigorous stirring: Proper mixing is crucial, especially in biphasic systems, to maximize contact between reactants.[1] |
| Product Degradation During Basic Quenching | The desired product is sensitive to basic conditions (e.g., contains base-labile functional groups). | Use a non-basic quenching agent: Quench with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can be removed by chromatography.[1] Employ a scavenger resin: Polymer-bound amine scavengers react with the excess sulfonyl chloride, and the resulting resin-bound sulfonamide can be removed by simple filtration.[1] |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C7H6BrClO2S | [6][7][8][9] |
| Molecular Weight | 269.54 g/mol | [6][7][8][9] |
| Melting Point | 58-61 °C | [6][7] |
| Boiling Point | 311.2 ± 30.0 °C (Predicted) | [6][7] |
| Solubility | Soluble in Toluene | [6][7] |
| Hazard Codes | Corrosive | [7][10] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Base (Hydrolysis)
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-10 °C in an ice bath.[1]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the cooled and stirred reaction mixture.[1] Be cautious as the hydrolysis of the sulfonyl chloride is exothermic and generates hydrochloric acid, which reacts with sodium bicarbonate to produce CO2 gas, leading to effervescence.[11]
-
Stirring: Continue to stir the mixture vigorously for at least 30 minutes to ensure all the residual this compound is hydrolyzed.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.[1][5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[1][5] The resulting sodium 4-bromo-3-methylbenzenesulfonate will remain in the aqueous layer.[1]
Protocol 2: Quenching with an Amine
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.[1]
-
Amine Addition: Add a primary or secondary amine (e.g., diethylamine) or an aqueous solution of ammonia to the reaction mixture.[1]
-
Stirring: Stir the mixture vigorously at room temperature for 15-30 minutes.[1]
-
Monitoring: Monitor the disappearance of the this compound by Thin Layer Chromatography (TLC).[1]
-
Workup: Proceed with a standard aqueous workup by adding water and extracting with an organic solvent. The resulting more polar sulfonamide can then be separated from the desired product by column chromatography.
Protocol 3: Removal using a Scavenger Resin
-
Resin Addition: To the reaction mixture containing the excess this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess sulfonyl chloride.[1]
-
Stirring: Stir the resulting suspension at room temperature. The reaction time will vary depending on the specific resin and conditions (typically a few hours to overnight).[1]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.[1]
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.[1]
-
Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride.[1]
Visualizations
Caption: Decision workflow for removing unreacted sulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound CAS#: 72256-93-0 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
effect of steric hindrance on 4-Bromo-3-methylbenzenesulfonyl chloride reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of 4-bromo-3-methylbenzenesulfonyl chloride, with a specific focus on how the steric hindrance imparted by the 3-methyl group influences its reactivity. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How does the 3-methyl group on this compound affect its reactivity compared to the non-methylated analog, 4-bromobenzenesulfonyl chloride?
The presence of the methyl group at the ortho position to the sulfonyl chloride group introduces significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the electrophilic sulfur atom, which is a key step in reactions such as sulfonamide formation. While typically steric hindrance is expected to decrease the rate of nucleophilic substitution (S(_N)2) reactions, some studies on ortho-alkyl substituted benzenesulfonyl chlorides have reported a phenomenon known as "steric acceleration."[1] This counterintuitive effect is thought to arise from the relief of ground-state strain as the molecule moves towards the transition state. However, in many practical scenarios, particularly with bulky nucleophiles, a decrease in reaction rate should be anticipated.
Q2: What are the primary side reactions to consider when using this compound?
The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (4-bromo-3-methylbenzenesulfonic acid). This occurs in the presence of water, and the reaction can be accelerated by the presence of a base. The resulting sulfonic acid is unreactive under typical sulfonylation conditions and can complicate product purification. Therefore, maintaining anhydrous (dry) reaction conditions is critical for achieving high yields.
Q3: What general reaction conditions are recommended for sulfonamide synthesis with this reagent?
To mitigate the effects of steric hindrance and potential side reactions, the following conditions are generally recommended:
-
Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the sulfonyl chloride.
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier heightened by steric hindrance.
-
Extended Reaction Times: Due to potentially slower reaction rates, it may be necessary to extend the reaction time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Choice of Base: A non-nucleophilic base is typically used to scavenge the HCl produced during the reaction.
Troubleshooting Guides
| Issue | Probable Cause | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Significant Steric Hindrance: The nucleophile (e.g., a bulky amine) may be too sterically demanding to approach the sulfonyl group. 2. Insufficient Reaction Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate. 3. Hydrolysis of the Sulfonyl Chloride: The starting material may have degraded due to the presence of moisture. | 1. Use a less hindered nucleophile if possible. 2. Gradually increase the reaction temperature. Consider refluxing the reaction mixture. 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction may not have reached completion due to steric hindrance or insufficient reaction time. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase, especially if it forms a salt. 3. Competing Hydrolysis: A portion of the this compound is reacting with trace amounts of water. | 1. Extend the reaction time and monitor for completion. 2. Optimize the workup procedure. Ensure the pH is adjusted to keep the product in its neutral form. Perform multiple extractions with an appropriate organic solvent. 3. Rigorously exclude moisture from the reaction. |
| Formation of Multiple Products | 1. Reaction with a Bifunctional Nucleophile: If the nucleophile has more than one reactive site, side reactions can occur. 2. Di-sulfonylation: With primary amines, it is possible for the amine to react with two molecules of the sulfonyl chloride, though this is less common with sterically hindered reagents. | 1. Use protecting groups for other reactive functional groups on the nucleophile. 2. Control the stoichiometry carefully. Use a slight excess of the amine relative to the sulfonyl chloride. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-bromo-3-methylbenzenesulfonamide
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the desired aniline (1.0 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution and stir.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased.
-
Workup:
-
Quench the reaction by adding water or a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing Reaction Logic
The following diagram illustrates the general workflow for troubleshooting a low-yield reaction with this compound.
Caption: A flowchart for troubleshooting low-yield reactions.
References
Technical Support Center: Reaction of 4-Bromo-3-methylbenzenesulfonyl chloride with Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 4-Bromo-3-methylbenzenesulfonyl chloride with amines to form sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with amines?
A1: While the optimal pH can be amine-dependent, generally, a basic pH is favorable for the formation of sulfonamides from sulfonyl chlorides and amines. Studies on similar benzenesulfonyl chlorides have shown that high yields can be achieved at high pH, even up to 1.0 M sodium hydroxide, particularly with hydrophobic amines.[1][2][3] This is because the reaction can proceed through pathways involving the amine and hydroxide anions, which are more prevalent in basic conditions.
Q2: What are the primary side reactions to be aware of?
A2: The main competing side reaction is the hydrolysis of the this compound to the corresponding sulfonic acid. The rate of this hydrolysis is dependent on pH.[4][5] Another potential side reaction, especially with primary amines, is the formation of a di-sulfonated product if the resulting sulfonamide has an acidic N-H proton that can be deprotonated, leading to a second reaction with the sulfonyl chloride.[6]
Q3: Why is a base typically added to the reaction mixture?
A3: A base is added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[6][7] If not neutralized, this acid can protonate the amine reactant, rendering it non-nucleophilic and thereby halting or slowing the reaction.[8][9] Common bases used include pyridine, triethylamine (TEA), or an excess of the amine reactant itself. In aqueous media, a base like sodium hydroxide is used.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] By spotting the reaction mixture over time and comparing it to the starting materials, you can observe the consumption of the amine and sulfonyl chloride and the formation of the sulfonamide product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of Sulfonyl Chloride: The this compound may have degraded due to exposure to moisture.[8][10] 2. Inactive Amine: The amine may have been protonated by the HCl byproduct if the added base was insufficient or absent.[8][9] 3. Low Reactivity: The amine may be sterically hindered or weakly nucleophilic. | 1. Use a fresh bottle of the sulfonyl chloride or verify its purity. Ensure all glassware and solvents are anhydrous. 2. Add a non-nucleophilic base like triethylamine or pyridine to the reaction mixture.[6] For aqueous reactions, ensure the pH is sufficiently basic. 3. Consider heating the reaction or using a more forcing solvent. |
| Formation of Multiple Products | 1. Di-sulfonylation: With primary amines, the initial sulfonamide product may react again with the sulfonyl chloride.[6] 2. Side reactions with solvent or base: The sulfonyl chloride could be reacting with other nucleophiles present. | 1. Use a controlled stoichiometry, potentially with a slight excess of the amine. Consider adding the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.[6] 2. Ensure the use of a non-nucleophilic base and an aprotic solvent if applicable. |
| Product is Contaminated with Sulfonic Acid | Hydrolysis of Sulfonyl Chloride: Excess sulfonyl chloride at the end of the reaction may have hydrolyzed during the work-up procedure.[4][5] | 1. Quench the reaction carefully with a base like sodium bicarbonate solution to neutralize any remaining sulfonyl chloride and HCl.[8] 2. Purify the crude product using column chromatography or recrystallization to separate the sulfonamide from the sulfonic acid. |
| Poor Solubility of Reactants | The amine or sulfonyl chloride may not be fully dissolved in the chosen solvent. | Try a different anhydrous aprotic solvent in which both reactants are soluble, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[8] Gentle warming may also improve solubility, but care should be taken to avoid unwanted side reactions. |
Quantitative Data Summary
While specific pH-yield data for this compound is not extensively published, the following table summarizes representative yields for the reaction of benzenesulfonyl chloride with various amines in a highly basic aqueous medium (1.0 M NaOH). This illustrates the effectiveness of high pH for this type of transformation.[1][2][3]
| Amine | Yield of Sulfonamide (%) |
| Dibutylamine | 94 |
| 1-Octylamine | 98 |
| Hexamethylenimine | 97 |
Experimental Protocols
General Protocol for Reaction in an Organic Solvent
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).[6][11]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 5-10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[6][8]
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.[8]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway and Influence of pH
Caption: General reaction scheme showing the formation of sulfonamide and key side products.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in sulfonamide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-3-methylbenzenesulfonyl Chloride and p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-Bromo-3-methylbenzenesulfonyl chloride and the widely used p-toluenesulfonyl chloride (TsCl). This analysis is intended to assist researchers in selecting the appropriate sulfonylating agent for their specific synthetic needs, particularly in the context of drug development where fine-tuning of electronic and steric properties is crucial.
Introduction
Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis, primarily employed for the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is highly dependent on the nature and position of substituents on the benzene ring. This guide focuses on a comparative analysis of this compound and p-toluenesulfonyl chloride, highlighting the impact of their distinct substitution patterns on reactivity.
The key difference lies in the substituents on the aromatic ring: p-toluenesulfonyl chloride possesses a para-methyl group, whereas this compound features a para-bromo and a meta-methyl group. These seemingly subtle differences can lead to significant variations in their reactivity profiles.
Factors Influencing Reactivity
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily governed by two key factors:
-
Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl) is modulated by the electron-donating or electron-withdrawing nature of the ring substituents. Electron-withdrawing groups (EWGs) decrease the electron density on the sulfonyl group, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) increase the electron density, deactivating the molecule towards nucleophiles.
-
Steric Hindrance: The size and proximity of substituents to the sulfonyl chloride group can physically impede the approach of a nucleophile. This is particularly pronounced for ortho-substituents, but meta-substituents can also exert a minor steric influence.
Predicted Reactivity: A Hammett Analysis
In the absence of direct, side-by-side experimental kinetic data, the Hammett equation provides a robust framework for predicting the relative reactivity of substituted aromatic compounds. The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of a benzene derivative.[1][2]
The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction. For nucleophilic attack on sulfonyl chlorides, ρ is positive, indicating that electron-withdrawing groups accelerate the reaction.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
To predict the relative reactivity of this compound and p-toluenesulfonyl chloride, we can compare the sum of the Hammett σ constants for their respective substituents.
Substituent Hammett Constants (σ)
| Substituent | Position | σ value |
| p-Methyl | para | -0.17 |
| m-Methyl | meta | -0.07 |
| p-Bromo | para | +0.23 |
Calculating the Additive Effect of Substituents:
-
For p-toluenesulfonyl chloride: Σσ = σ(p-Me) = -0.17
-
For this compound: Σσ = σ(p-Br) + σ(m-Me) = +0.23 + (-0.07) = +0.16
The more positive Σσ value for this compound suggests that it will be more reactive towards nucleophiles than p-toluenesulfonyl chloride. The electron-withdrawing bromo group at the para position in this compound increases the electrophilicity of the sulfonyl sulfur to a greater extent than the electron-donating methyl group in p-toluenesulfonyl chloride decreases it.
Data Presentation
Table 1: Comparison of Properties and Predicted Reactivity
| Property | This compound | p-Toluenesulfonyl chloride |
| CAS Number | 72256-93-0[3] | 98-59-9 |
| Molecular Formula | C₇H₆BrClO₂S[3] | C H₇ClO₂S |
| Molecular Weight | 269.54 g/mol [3] | 190.65 g/mol |
| Appearance | White to yellow crystalline powder | White solid |
| Melting Point | 58-61 °C | 65-69 °C |
| Sum of Hammett σ Constants (Σσ) | +0.16 | -0.17 |
| Predicted Relative Reactivity | Higher | Lower |
Experimental Protocols
To experimentally validate the predicted difference in reactivity, a competitive reaction or parallel reactions with a suitable nucleophile can be performed. Below is a detailed protocol for the synthesis of N-benzylsulfonamides, a common reaction used to assess the reactivity of sulfonyl chlorides.
Experimental Protocol: Synthesis of N-Benzylsulfonamides
Objective: To compare the reaction rate and yield of N-benzylsulfonamide formation using this compound and p-toluenesulfonyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
Two parallel reactions should be set up, one with each sulfonyl chloride.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: To the stirred solution at 0 °C (ice bath), add a solution of the respective sulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes) to determine the time to completion.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes.
-
Analysis: Determine the yield of the purified product and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: Based on the Hammett analysis, the reaction with this compound is expected to proceed at a faster rate and potentially give a higher yield in a shorter reaction time compared to p-toluenesulfonyl chloride under identical conditions.
Mandatory Visualization
Caption: Factors influencing the reactivity of the two sulfonyl chlorides.
References
A Comparative Guide to Substituted Benzenesulfonyl Chlorides in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a cornerstone in medicinal chemistry, relies heavily on the reaction between primary or secondary amines and sulfonyl chlorides. The choice of the benzenesulfonyl chloride reagent is critical as the nature of the substituent on the benzene ring significantly influences the reagent's reactivity, selectivity, and the properties of the resulting sulfonamide. This guide provides an objective comparison of commonly used substituted benzenesulfonyl chlorides, supported by experimental data, to aid in the selection of the most suitable reagent for your research and development needs.
Introduction to Sulfonamide Synthesis
Sulfonamides are a vital class of compounds in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fundamental method for their synthesis involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reactivity of the sulfonyl chloride is modulated by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing the reaction rate, while electron-donating groups have the opposite effect.
Comparison of Common Benzenesulfonyl Chlorides
The selection of a suitable benzenesulfonyl chloride derivative is a crucial step in the synthesis of sulfonamides. Factors to consider include the reactivity of the starting amine, desired reaction conditions, and the intended application of the final product. Below is a comparative overview of four commonly used benzenesulfonyl chlorides.
| Reagent | Structure | Key Features | Typical Applications |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | The parent compound, serving as a baseline for reactivity. | General synthesis of a wide range of sulfonamides. |
| p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl) | CH₃C₆H₄SO₂Cl | Slightly more reactive than benzenesulfonyl chloride due to the electron-donating methyl group. The resulting tosylates are good leaving groups. Tosylamides are often crystalline and easily purified.[1][2] | Protection of amines, synthesis of biologically active compounds. |
| Dansyl Chloride | (CH₃)₂NC₁₀H₆SO₂Cl | Forms highly fluorescent sulfonamide adducts with primary and secondary amines.[3] | Derivatization of amines and amino acids for fluorescent detection and quantification in biological samples.[3] |
| 2,4-Dinitrobenzenesulfonyl Chloride | (NO₂)₂C₆H₃SO₂Cl | Highly reactive due to the strong electron-withdrawing effects of the two nitro groups.[4] | Used for the activation of primary amines and in situations requiring a highly reactive sulfonating agent.[5] |
Quantitative Comparison of Reaction Yields
The following table summarizes representative yields for the synthesis of sulfonamides using different benzenesulfonyl chlorides with various amines under specific reaction conditions. It is important to note that direct comparison is challenging due to the variability in reported experimental conditions. However, the data provides valuable insights into the expected performance of each reagent.
| Sulfonyl Chloride | Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Aniline | Pyridine | - | 0-25 °C | 100 | [1] |
| Benzenesulfonyl Chloride | Dibutylamine | NaOH (1.0 M) | Water | - | 94 | [6] |
| Benzenesulfonyl Chloride | 1-Octylamine | NaOH (1.0 M) | Water | - | 98 | [6] |
| p-Toluenesulfonyl Chloride | p-Toluidine | Pyridine | - | 0-25 °C | 100 | [1] |
| p-Toluenesulfonyl Chloride | Benzylamine | Triethylamine | CH₂Cl₂ | 0 °C | 62 (for sulfinamide) | [7] |
| 2,4-Dinitrobenzenesulfonyl Chloride | Primary Amines | Base (e.g., TEA) | - | - | High | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are general procedures for sulfonamide synthesis using the discussed reagents.
General Protocol for Sulfonamide Synthesis
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base (1.1-1.5 eq), such as triethylamine or pyridine, to the solution and stir.
-
Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the substituted benzenesulfonyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol for Dansylation of Amines for Fluorescence Detection
-
Sample Preparation: Dissolve the amine-containing sample in a suitable buffer, typically a sodium bicarbonate or carbonate buffer at pH 9-10.
-
Derivatization: Add a solution of dansyl chloride in acetone to the sample solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37-60 °C) for a specific duration (e.g., 30-60 minutes).
-
Quenching: The reaction can be stopped by adding a small amount of a primary amine like proline or glycine to react with the excess dansyl chloride.
-
Analysis: The fluorescently labeled sulfonamides can then be analyzed by techniques such as HPLC with fluorescence detection.
Visualizing the Process and a Relevant Biological Pathway
To better illustrate the experimental process and the biological context of sulfonamides, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of sulfonamides.
Sulfonamides are well-known inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. The diagram below illustrates a simplified representation of this inhibition.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
References
- 1. cbijournal.com [cbijournal.com]
- 2. [Scope and limitation of the analytical use of dansyl chloride, II: Formation of secondary dansyl amines by the reaction of dansyl chloride with N-oxides of aliphatic tertiary amino derivatives according to the Polonovski reaction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Bromo-3-methyl-substituted Sulfonamides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate reagents is paramount to ensure high yields, purity, and process efficiency. This guide provides a comprehensive comparison of alternative reagents for the synthesis of 4-bromo-3-methyl-substituted sulfonamides, a common scaffold in medicinal chemistry. We will explore two primary synthetic pathways, detailing the performance of various reagents and providing experimental protocols to support your research.
The synthesis of 4-bromo-3-methyl-substituted sulfonamides can be strategically approached in two ways:
-
Route A: Bromination followed by Sulfonylation. This route commences with the bromination of a 3-methyl-substituted aniline, followed by the introduction of the sulfonamide group.
-
Route B: Sulfonylation followed by Bromination. In this alternative pathway, the sulfonamide functionality is first installed on a 3-methyl-substituted aniline, followed by the regioselective bromination of the resulting sulfonamide.
The choice between these routes is often dictated by the availability of starting materials, the desired sulfonamide substituent, and the regioselectivity of the bromination step.
Data Presentation: Comparison of Synthetic Routes and Reagents
The following tables summarize the quantitative data for the key steps in each synthetic route, comparing the performance of different reagents.
Route A: Bromination of 3-Methylaniline followed by Sulfonylation of 4-Bromo-3-methylaniline
Table 1: Comparison of Brominating Agents for 3-Methylaniline
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of 4-bromo-3-methylaniline | Key Advantages & Disadvantages |
| Copper(II) Bromide (CuBr₂) | Ionic Liquid | Room Temp. | 1 | 95 | Advantages: High yield and regioselectivity, mild conditions.[1] Disadvantages: Use of ionic liquids may require specific handling and disposal procedures. |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 - Room Temp. | 1 - 5 | 70-90 (estimated) | Advantages: Solid reagent, easy to handle, good yields. Disadvantages: Regioselectivity can be solvent-dependent, potential for over-bromination.[2] |
| Ammonium Bromide (NH₄Br) / Hydrogen Peroxide (H₂O₂) | Acetic Acid | Room Temp. | 2.5 | 88 (for 2-methylaniline) | Advantages: Inexpensive and environmentally benign reagents.[3] Disadvantages: Yields for 3-methylaniline may vary, potential for side reactions due to the oxidant. |
Table 2: Comparison of Sulfonylating Agents for 4-Bromo-3-methylaniline
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Methanesulfonyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 - Room Temp. | 2 - 16 | 80-95 | Advantages: High reactivity, readily available. Disadvantages: Moisture sensitive, potential for di-sulfonylation if not controlled.[4][5] |
| Benzenesulfonyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 - Room Temp. | 2 - 16 | 80-95 | Advantages: Forms stable sulfonamides, widely used. Disadvantages: Similar to methanesulfonyl chloride. |
| p-Toluenesulfonyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 - Room Temp. | 2 - 16 | 80-95 | Advantages: Solid reagent, easy to handle. Disadvantages: Similar to other sulfonyl chlorides. |
| Sulfonyl Fluorides / Visible Light Photocatalysis | NaHCO₃ | Acetonitrile | 50 | 12 | 50-70 | Advantages: Milder conditions, stable reagents.[6] Disadvantages: Requires a photocatalyst and light source, yields may be lower. |
Route B: Sulfonylation of 3-Methylaniline followed by Bromination of N-(3-methylphenyl)sulfonamide
Table 3: Comparison of Brominating Agents for N-(3-methylphenyl)sulfonamide
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane (DCM) | 0 - Room Temp. | 1 - 5 | 70-90 (estimated) | Advantages: Good regioselectivity due to the directing effect of the sulfonamide group. Disadvantages: Yields can be substrate-dependent. |
| Bromine (Br₂) in Acetic Acid | Acetic Acid | Room Temp. | 1 - 3 | 60-80 (estimated) | Advantages: Inexpensive reagent. Disadvantages: Hazardous liquid, potential for over-bromination and side reactions. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Synthesis of 4-Bromo-3-methylaniline using Copper(II) Bromide (Route A)
-
Reactant Preparation: In a round-bottom flask, dissolve 3-methylaniline (10 mmol) in an ionic liquid such as 1-hexyl-3-methylimidazolium bromide (20 mL).
-
Reagent Addition: Add copper(II) bromide (30 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, add water (50 mL) to the reaction mixture and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of N-(4-Bromo-3-methylphenyl)methanesulfonamide (Route A)
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-3-methylaniline (10 mmol) and pyridine (12 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (11 mmol) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding 1 M HCl (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.[4][5]
Protocol 3: Synthesis of N-(3-methylphenyl)benzenesulfonamide (Route B)
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 3-methylaniline (10 mmol) and triethylamine (15 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add benzenesulfonyl chloride (11 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Add water (50 mL) and separate the organic layer.
-
Purification: Wash the organic layer with 1 M HCl and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Protocol 4: Bromination of N-(3-methylphenyl)benzenesulfonamide using N-Bromosuccinimide (Route B)
-
Reactant Preparation: Dissolve N-(3-methylphenyl)benzenesulfonamide (10 mmol) in acetonitrile (30 mL) in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (10.5 mmol) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
Mandatory Visualization
The logical relationship between the two primary synthetic routes and the key decision points are illustrated in the following diagram.
Caption: Comparative workflow for the synthesis of 4-bromo-3-methyl-substituted sulfonamides.
Conclusion
The synthesis of 4-bromo-3-methyl-substituted sulfonamides can be effectively achieved through two distinct routes. Route A, involving the initial bromination of 3-methylaniline, particularly with CuBr₂, offers a highly efficient and regioselective method to produce the key intermediate, 4-bromo-3-methylaniline. Subsequent sulfonylation with various sulfonyl chlorides proceeds with good to excellent yields. Route B, which begins with sulfonylation, is also a viable option, with the sulfonamide group directing the subsequent bromination. The choice of reagents for each step allows for flexibility in optimizing reaction conditions based on substrate reactivity, desired purity, and process safety considerations. This guide provides a foundation for researchers to select the most suitable synthetic strategy and reagents for their specific needs in the development of novel sulfonamide-containing compounds.
References
- 1. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
A Comparative Spectroscopic Guide to 4-Bromo-3-methylbenzenesulfonyl Chloride and Its Derivatives
This guide provides a comparative spectroscopic analysis of 4-Bromo-3-methylbenzenesulfonyl chloride and a representative derivative, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented is intended to support researchers, scientists, and professionals in drug development in the identification and characterization of this important class of chemical compounds.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a representative N-aryl sulfonamide derivative. The data for the derivative is based on experimentally obtained values for a structurally similar compound, providing a valuable reference for comparison.
Table 1: ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Ar-H | 7.9 - 7.5 | m | - | 3H |
| CH₃ | 2.5 | s | - | 3H | |
| N-(4-Bromophenyl)-4-methylbenzenesulfonamide | -NH- | 7.73 | s | - | 1H |
| Ar-H (SO₂Ar) | 7.70 | d | 7.6 | 2H | |
| Ar-H (SO₂Ar) | 7.21 | d | 8.0 | 2H | |
| Ar-H (N-Ar) | 7.29 | d | 8.0 | 2H | |
| Ar-H (N-Ar) | 6.99 | d | 8.0 | 2H | |
| CH₃ | 2.35 | s | - | 3H |
Table 2: ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-SO₂ | ~145 |
| C-Br | ~128 | |
| Ar-C | 140 - 125 | |
| CH₃ | ~21 | |
| N-(4-Bromophenyl)-4-methylbenzenesulfonamide | C-SO₂ | 144.2 |
| C-N | 135.9 | |
| C-Br | 118.3 | |
| Ar-C (SO₂Ar) | 135.7, 129.8, 127.3 | |
| Ar-C (N-Ar) | 132.3, 122.9 | |
| CH₃ | 21.6 |
Experimental Protocols
General Synthesis of N-Aryl-4-bromo-3-methylbenzenesulfonamides
To a solution of an appropriate aniline (1.0 mmol) in a suitable solvent such as pyridine or dichloromethane, this compound (1.1 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
NMR Spectroscopic Analysis.[1]
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[1]
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher field) spectrometer.[1]
¹H NMR Acquisition: A standard proton experiment is performed. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic analysis.
References
Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry Analysis of Novel Sulfonamides
For researchers, scientists, and professionals in drug development, the precise and sensitive analysis of novel sulfonamide compounds is paramount. This guide provides an objective comparison of mass spectrometry-based methodologies, supported by experimental data, to inform analytical strategy and method development.
The structural elucidation and quantification of new chemical entities, such as novel sulfonamides, rely heavily on the capabilities of mass spectrometry (MS). Coupled with liquid chromatography (LC), tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds in various matrices, from environmental samples to complex biological tissues. This is largely due to its high selectivity, sensitivity, and the wealth of structural information it provides.
Understanding the Fragmentation Behavior of Sulfonamides
A key aspect of developing robust MS methods is understanding the fragmentation patterns of the target analytes. Sulfonamides exhibit characteristic fragmentation pathways under collision-induced dissociation (CID) in the mass spectrometer. The most common fragmentation involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂).
Under positive ion electrospray ionization (ESI+), sulfonamides are readily protonated. The subsequent fragmentation of the protonated molecule [M+H]⁺ often leads to the formation of specific product ions. For instance, a common fragmentation pattern for many sulfonamides results in product ions at m/z 156, 108, and 92.[1] The ion at m/z 156 is often a result of the cleavage of the sulfonamide bond, which can further lose SO and SO₂ to produce ions at m/z 108 and 92, respectively.[1] The unique loss of 64 Da, corresponding to SO₂, is a notable characteristic for many aromatic sulfonamides.[2]
Comparative Analysis of LC-MS/MS Methodologies
The choice of analytical methodology is critical for achieving desired sensitivity and accuracy. Below is a comparison of various LC-MS/MS methods employed for the analysis of sulfonamides in different matrices.
| Parameter | Method 1: Water Samples | Method 2: Shrimp Tissue [3] | Method 3: Biological Tissues (Liver) |
| Sample Preparation | Solid-Phase Extraction (SPE) with HLB cartridges[4][5] | Acetonitrile extraction followed by dilution[3] | Ethyl acetate extraction followed by HCl and hexane wash |
| LC Column | C18 or equivalent | ODS-EP (5 µm, 100 x 2.1 mm)[3] | Not specified |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol[3][5] | A: 0.1% Formic acid in waterB: Acetonitrile[3] | Not specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] | Positive Electrospray Ionization (ESI+)[3] | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Triple Quadrupole (QqQ)[5] | Triple Quadrupole (QqQ)[3] | Tandem Mass Spectrometry (MS-MS) |
| Scan Mode | Multiple Reaction Monitoring (MRM)[3][5] | Multiple Reaction Monitoring (MRM)[3] | Not specified |
Quantitative Performance of LC-MS/MS Methods
The performance of an analytical method is determined by key validation parameters. The following table summarizes typical quantitative data for sulfonamide analysis.
| Sulfonamide | Matrix | LOQ (µg/L or µg/kg) | Linearity (R²) | Recovery (%) | Reference |
| 19 Sulfonamides | Water | Several ppt level (µg/L) | > 0.998 | 70-96 | [5] |
| 10 Sulfonamides | Shrimp | Not specified | Not specified | Not specified | [3] |
| 16 Sulfonamides | Bovine Liver & Kidney | 3.3 - 10 ppb (µg/kg) | Not specified | Not specified | [6] |
| 16 Sulfonamides | Milk | 16.8 - 24.3 ppb (µg/L) | Not specified | Not specified | [6] |
| 16 Sulfonamides | Urine | 7.5 - 15 ppb (µg/L) | Not specified | Not specified | [6] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a generalized procedure for the extraction of sulfonamides from water matrices.
-
Sample Pre-treatment: To 500 mL of a water sample, add a chelating agent like EDTA to a final concentration of 0.5 g/L. Adjust the sample pH to between 4 and 7 using diluted HCl.[4][5]
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.[4]
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[4]
-
Washing: Wash the cartridge with 6 mL of deionized water to remove interferences.[4] Dry the cartridge thoroughly under vacuum.[5]
-
Elution: Elute the retained sulfonamides from the cartridge with two aliquots of 4 mL of methanol.[4]
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a methanol/water mixture (1:1, v/v) for LC-MS/MS analysis.[4]
Protocol 2: Liquid-Liquid Extraction (LLE) for Tissue Samples
This protocol provides a general workflow for extracting sulfonamides from biological tissues.
-
Homogenization: Homogenize a 2.5 g sample of tissue.
-
Extraction: Add 6.0 mL of ethyl acetate to the homogenized sample and shake vigorously for 10 minutes.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Acid Wash: Transfer the ethyl acetate supernatant to a new tube and add 1.0 mL of 3.2 M HCl. Vortex for 30 seconds and allow the layers to separate.
-
Hexane Wash: Discard the ethyl acetate layer and wash the remaining aqueous layer with 5.0 mL of hexane.
-
pH Adjustment and Re-extraction: Discard the hexane layer. Add 2.0 mL of 3.5 M sodium acetate to the aqueous layer, followed by 3.0 mL of fresh ethyl acetate. Vortex for 30 seconds.
-
Final Preparation: Transfer the final ethyl acetate layer to a clean tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Workflow for Mass Spectrometry Analysis of Novel Sulfonamides
The following diagram illustrates a typical workflow for the analysis of novel sulfonamides, from initial sample handling to final data interpretation.
Conclusion
The successful analysis of novel sulfonamides by mass spectrometry hinges on a thorough understanding of their fragmentation behavior and the careful selection and optimization of sample preparation and LC-MS/MS parameters. While electrospray ionization in positive mode coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring mode is a widely adopted and robust approach, the specific matrix and the analytical objectives will ultimately dictate the most suitable methodology. The protocols and comparative data presented in this guide serve as a valuable resource for developing and validating analytical methods for new and existing sulfonamide compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. agilent.com [agilent.com]
- 5. hpst.cz [hpst.cz]
- 6. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Aromatic Ring Substituents on Benzenesulfonyl Chloride Reactivity: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the electronic effects on the reactivity of benzenesulfonyl chloride and its derivatives is paramount for the rational design of synthetic routes and the development of novel therapeutic agents. This guide provides a comparative study of how various substituents on the benzene ring influence the reactivity of benzenesulfonyl chloride towards different nucleophiles, supported by experimental data.
Benzenesulfonyl chlorides are crucial building blocks in organic synthesis, most notably in the preparation of sulfonamides, a common motif in a multitude of pharmaceutical compounds. The reactivity of the sulfonyl chloride group is highly sensitive to the electronic properties of substituents on the aromatic ring. Electron-donating groups (EDGs) tend to decrease reactivity by increasing electron density at the sulfonyl sulfur, whereas electron-withdrawing groups (EWGs) enhance reactivity by making the sulfur atom more electrophilic. This guide explores these electronic effects through a comparative analysis of hydrolysis, alcoholysis, and aminolysis reactions.
Quantitative Comparison of Reactivity: Solvolysis and Aminolysis
The influence of substituents on the reactivity of benzenesulfonyl chloride is quantitatively assessed by comparing the rate constants of its reactions with various nucleophiles. The following tables summarize key kinetic data for hydrolysis (solvolysis in water), alcoholysis, and aminolysis of a series of para-substituted benzenesulfonyl chlorides.
Hydrolysis (Solvolysis in Water)
The hydrolysis of benzenesulfonyl chlorides typically follows a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of this reaction is significantly affected by the nature of the substituent at the para-position of the benzene ring.
| Substituent (X) | Rate Constant (k) at 15°C (s⁻¹)[3] | Relative Rate (kₓ/kₙ) | Hammett Substituent Constant (σₚ) |
| OCH₃ | 23.89 x 10⁻⁴ | 2.16 | -0.27 |
| CH₃ | 13.57 x 10⁻⁴ | 1.23 | -0.17 |
| H | 11.04 x 10⁻⁴ | 1.00 | 0.00 |
| Br | 7.447 x 10⁻⁴ | 0.67 | 0.23 |
| NO₂ | 9.373 x 10⁻⁴ (for 3-NO₂) | 0.85 | 0.71 (for 3-NO₂) |
| NO₂ | - | - | 0.78 |
Note: The rate constant for 4-NO₂ was not provided in the primary source, but the trend for 3-NO₂ is indicative of the effect of an electron-withdrawing group.
Alcoholysis
Similar to hydrolysis, the alcoholysis of benzenesulfonyl chlorides is a nucleophilic substitution reaction. The reactivity is influenced by both the electronic nature of the substituent on the benzenesulfonyl chloride and the nucleophilicity of the alcohol.
| Substituent (X) | Solvent | Rate Constant (k) at 35.0°C (s⁻¹)[4] |
| H | 100% Ethanol | 3.60 x 10⁻⁵ |
| H | 100% Methanol | 15.1 x 10⁻⁵ |
| NO₂ | 100% Ethanol | 10.7 x 10⁻⁵ |
| NO₂ | 100% Methanol | 21.8 x 10⁻⁵ |
Aminolysis
The reaction of benzenesulfonyl chlorides with amines is a fundamental method for the synthesis of sulfonamides. The rate of aminolysis is highly dependent on the electronic properties of both the benzenesulfonyl chloride and the amine.
| Benzenesulfonyl Chloride | Amine | Rate Constant (k) |
| Benzenesulfonyl chloride | Aniline | Data not available in a directly comparable format |
| 4-Nitrobenzenesulfonyl chloride | Substituted Benzylamines | Reaction proceeds via uncatalyzed and catalyzed pathways[5] |
The Hammett Relationship: Quantifying Electronic Effects
The Hammett equation, log(kₓ/kₙ) = ρσ, provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on reaction rates. In this equation, kₓ and kₙ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[6][7]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, suggesting the development of positive charge in the transition state.
For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, the Hammett plot yields a ρ-value of +1.564, indicating that the reaction is significantly aided by electron-withdrawing substituents.[2] This is consistent with an SN2 mechanism where the nucleophilic attack of the hydroxide ion on the electron-deficient sulfur atom is the rate-determining step. In contrast, the solvolysis in neutral water exhibits a curved Hammett plot, suggesting a more complex interplay of bond-making and bond-breaking in the transition state.[2]
Experimental Protocols
Synthesis of Substituted Benzenesulfonyl Chlorides
General Procedure for the Preparation of Benzenesulfonyl Chloride from Benzene:
This procedure is adapted from Organic Syntheses.[5]
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet, place chlorosulfonic acid.
-
Cool the flask in an ice bath and slowly add benzene dropwise with continuous stirring, maintaining the temperature between 20-25°C.
-
After the addition is complete, continue stirring for one hour at room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the lower layer of benzenesulfonyl chloride, wash it with cold water, and purify by distillation under reduced pressure.
Synthesis of p-Methoxybenzenesulfonyl Chloride:
This procedure is based on a described synthesis.[8]
-
To a mixture of anisole and phosphorus oxychloride, add 100% sulfuric acid with stirring while maintaining the temperature below 5°C using an ice-water bath.
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 95°C for about two hours.
-
After cooling, pour the mixture into a mixture of ice, water, and sodium chloride.
-
Collect the resulting solid by filtration, wash with ice water, and dry to obtain 4-methoxybenzenesulfonyl chloride.
Kinetic Measurements: A Representative Protocol for Solvolysis
The following is a general procedure for determining the rate of solvolysis of a substituted benzenesulfonyl chloride using conductivity measurements, a method well-suited for reactions that produce ions.
-
Prepare a solution of the desired solvent (e.g., a specific water/acetone mixture) and allow it to reach thermal equilibrium in a constant temperature bath.
-
Calibrate a conductivity meter with standard solutions.
-
Inject a small, precise amount of a stock solution of the benzenesulfonyl chloride in a dry, inert solvent (e.g., acetonitrile) into the reaction solvent with vigorous stirring to initiate the reaction.
-
Record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of hydrochloric acid and the corresponding sulfonic acid.
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the completion of the reaction and Ct is the conductivity at time t. The slope of this line is equal to -k.
Visualizing Reaction Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized SN2 reaction mechanism for nucleophilic substitution on benzenesulfonyl chloride.
Caption: Experimental workflow for kinetic analysis of benzenesulfonyl chloride solvolysis via conductivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Guide to Assessing the Purity of Synthesized Sulfonamides by HPLC
The determination of purity is a critical final step in the synthesis of sulfonamides, ensuring their safety and efficacy for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable results. This guide provides an objective comparison of HPLC with other common analytical methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely adopted for purity determination of non-volatile and thermally labile compounds like sulfonamides due to its high resolving power, which allows for the separation of the main component from closely related impurities.[1][2] It is considered the gold standard for quantitative analysis of active pharmaceutical ingredients (APIs).[2]
Experimental Protocol: HPLC Purity Determination of Sulfonamides
This protocol outlines a general method for the purity assessment of a synthesized sulfonamide sample against a reference standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sulfonamide test sample and a corresponding reference standard into separate 10 mL volumetric flasks.[3]
-
Dissolve the contents of each flask in a suitable diluent (e.g., methanol or a mixture of the mobile phase) and make up the volume to the mark to achieve a concentration of approximately 1 mg/mL.[3]
-
For the detection of minor impurities, a more concentrated test solution (e.g., 10 mg/mL in methanol) may be prepared.[3]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used as it provides good retention and separation for sulfonamides.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[1][4]
-
Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities.[1] A representative gradient program could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), followed by re-equilibration to initial conditions.[3]
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable for a 4.6 mm internal diameter column.[1]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, between 25-40 °C.[3]
-
Injection Volume: A small volume, such as 5-10 µL, is injected onto the column.[3][5]
-
Detection: A UV-Vis or Photo-Diode Array (PDA) detector is commonly used, with the wavelength set to an absorbance maximum for sulfonamides, such as 265 nm.[3][6]
3. Data Analysis:
-
The peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram of the test sample are integrated.[3]
-
The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Comparison of Analytical Techniques for Sulfonamide Purity
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation. The following table summarizes the key performance characteristics of common techniques.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[3] | Retention time (t_R_), peak area/height for quantification, % purity.[3] | High (ng to µg/mL).[3] | Excellent, with high precision and accuracy.[3][7] | Robust, reproducible, widely available, suitable for routine quality control.[3] | Requires reference standards, potential for co-elution with impurities.[3] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material.[1] | Retention factor (R_f_), presence of impurity spots.[3] | Lower than HPLC.[1] | Primarily qualitative or semi-quantitative.[1] | Simple, rapid, low cost, can screen multiple samples simultaneously.[1] | Lower resolution and sensitivity compared to HPLC.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[2] | Retention time, mass-to-charge ratio (m/z), structural information.[3] | Very High (pg to ng/mL).[8] | Excellent for targeted quantification.[3] | Provides definitive identification of impurities, high sensitivity.[3] | Higher cost and complexity of instrumentation. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field provides a direct measure of the molar concentration of a substance.[1] | Absolute purity, structural confirmation. | Moderate. | Excellent, primary method that does not require a specific reference standard for the analyte. | Provides absolute quantification without the need for identical standards. | Lower sensitivity compared to chromatographic methods, requires specialized equipment. |
Alternative and Complementary Purity Assessment Protocols
While HPLC is a primary method, other techniques offer valuable information, especially for initial screening or confirmation of impurity identity.
Thin-Layer Chromatography (TLC) for Rapid Screening
1. Sample Application: Spot a small amount of the dissolved synthesized sulfonamide and a reference standard onto a TLC plate. 2. Development: Place the plate in a developing chamber containing a suitable solvent system and allow the solvent front to move up the plate.[3] 3. Visualization: After drying, visualize the spots under UV light (e.g., 254 nm).[3] For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides will appear as yellow-green fluorescent spots.[3] 4. Analysis: The presence of additional spots in the test sample lane, which are not present in the standard lane, indicates the presence of impurities.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
This protocol is for the definitive confirmation and sensitive quantification of sulfonamides and their potential impurities.[3]
1. Chromatographic Separation: Employ an HPLC or UHPLC system with conditions similar to the standard HPLC protocol to separate the components of the sample. 2. Mass Spectrometric Detection:
-
Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI), typically in positive mode (ESI+).[3]
-
Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is highly specific and involves monitoring a specific precursor ion to product ion transition for the target sulfonamide and any known impurities.[3] For identifying unknown impurities, a full scan or product ion scan mode can be used. 3. Data Analysis:
-
Identify the target compound and impurities by their retention times and specific mass-to-charge ratios (m/z) or fragmentation patterns.[3]
-
Quantification can be performed using a calibration curve generated from standards.[3] The relative response of impurity peaks to the main compound peak can provide a semi-quantitative estimate of purity.[3]
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
Caption: Experimental workflow for HPLC purity assessment of sulfonamides.
Caption: Logical relationships in a sulfonamide purity assessment strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. imeko.info [imeko.info]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bingol.edu.tr [bingol.edu.tr]
Beyond Hinsberg: A Comparative Guide to Modern Amine Characterization Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of amine functional groups is a cornerstone of molecular synthesis and analysis. The ability to distinguish between primary, secondary, and tertiary amines is critical as it dictates the chemical reactivity, physical properties, and biological activity of a molecule. While the classical Hinsberg test has long been a staple in the organic chemistry laboratory, a host of modern spectroscopic and alternative chemical methods offer greater accuracy, efficiency, and a wealth of structural information. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Spectroscopic Methods: The Gold Standard for Unambiguous Identification
Modern analytical laboratories predominantly rely on spectroscopic techniques for the definitive structural elucidation of amines. These methods provide a detailed picture of the molecular structure, far surpassing the simple classification offered by wet chemical tests.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR is a powerful tool for amine characterization. The protons on the nitrogen atom of primary and secondary amines appear as broad signals that can be exchanged with deuterium oxide (D₂O), causing their disappearance from the spectrum and confirming their identity.[1][2][3][4] The chemical shift of protons on carbons adjacent to the nitrogen are also deshielded and provide valuable structural information.[1][2]
¹³C NMR Spectroscopy: The carbon atoms bonded directly to the nitrogen atom in amines are deshielded and appear in a characteristic region of the ¹³C NMR spectrum, providing further evidence for the presence and environment of the amine group.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of N-H bonds, and thus for differentiating between primary, secondary, and tertiary amines.[2][3][4][5]
-
Primary amines (R-NH₂) exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.[2][3][4][6] They also show an N-H bending vibration (scissoring) around 1550-1650 cm⁻¹.[1]
-
Secondary amines (R₂-NH) show only one N-H stretching band in the same region.[2][3][4][5][6]
-
Tertiary amines (R₃-N) , lacking an N-H bond, do not show any absorption in the N-H stretching region.[2][3][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides two key pieces of information for amine characterization: the molecular weight and fragmentation patterns.
-
The Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2][4][7] This rule is a quick indicator for the presence of an amine.
-
Alpha-Cleavage: The dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which results in a resonance-stabilized nitrogen-containing cation.[1][2][7] The mass-to-charge ratio (m/z) of this fragment provides information about the substitution pattern on the amine.
Comparative Data for Spectroscopic Methods
| Spectroscopic Method | **Primary Amines (R-NH₂) ** | Secondary Amines (R₂-NH) | Tertiary Amines (R₃-N) |
| ¹H NMR | Broad signal for 2 N-H protons (disappears with D₂O)[1][2][3][4] | Broad signal for 1 N-H proton (disappears with D₂O)[1][2][3][4] | No N-H signal[8] |
| Protons on α-carbon: ~2.5-3.0 ppm[1] | Protons on α-carbon: ~2.2-2.8 ppm | Protons on α-carbon: ~2.1-2.5 ppm | |
| ¹³C NMR | α-carbon: 30-50 ppm[1] | α-carbon: 40-60 ppm[1] | α-carbon: 50-70 ppm |
| IR Spectroscopy | Two N-H stretch bands (3300-3500 cm⁻¹)[2][3][4][6] | One N-H stretch band (3300-3500 cm⁻¹)[2][3][4][5][6] | No N-H stretch band[2][3][5][6] |
| N-H bend (1550-1650 cm⁻¹)[1] | - | - | |
| Mass Spectrometry | Odd molecular ion peak (Nitrogen Rule)[1][2][4][7] | Odd molecular ion peak (Nitrogen Rule)[1][2][4][7] | Odd molecular ion peak (Nitrogen Rule)[1][2][4][7] |
| α-cleavage fragments | α-cleavage fragments[1][2] | α-cleavage fragments[1][2] |
Alternative Chemical Tests
While spectroscopic methods are superior for structural elucidation, several chemical tests can provide a rapid, qualitative assessment of the amine class.
Nitrous Acid Test
This test distinguishes between the different classes of amines based on their reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid.[9][10]
-
Primary aliphatic amines react to produce an unstable diazonium salt, which decomposes to liberate nitrogen gas.[9][11]
-
Primary aromatic amines form a more stable diazonium salt at low temperatures, which can then be used in coupling reactions to form colored azo dyes.[9][12]
-
Secondary amines react to form N-nitrosamines, which are typically yellow oils or solids.[9][11][12]
-
Tertiary aliphatic amines form soluble nitrite salts.[9][11]
-
Tertiary aromatic amines undergo electrophilic substitution at the para position of the aromatic ring.[9]
Carbylamine Test (Isocyanide Test)
This test is highly specific for primary amines .[13][14][15] When a primary amine is heated with chloroform and alcoholic potassium hydroxide, it forms an isocyanide (carbylamine), which has a characteristic and highly unpleasant odor.[13][16][17][18] Secondary and tertiary amines do not give a positive result in this test.[12][13]
Experimental Protocols
Nitrous Acid Test
-
Dissolve approximately 0.1 g of the amine sample in 2 mL of 2 M hydrochloric acid.
-
Add a cold 5% aqueous solution of sodium nitrite dropwise to the cooled amine solution with shaking.[10]
-
Observations:
-
Primary Aliphatic Amine: Evolution of a colorless, odorless gas (N₂).[9]
-
Primary Aromatic Amine: No immediate reaction, but the formation of a diazonium salt. Subsequent addition of a coupling agent like 2-naphthol will produce a brightly colored precipitate.[12]
-
Secondary Amine: Formation of a yellow oily layer or a yellow precipitate (N-nitrosamine).[9][10][11][12]
-
Tertiary Amine: The amine dissolves to form a clear solution (salt formation).[9][19]
-
Carbylamine Test
-
In a fume hood, add approximately 0.1 g of the amine sample to a test tube containing 2 mL of alcoholic potassium hydroxide solution.
-
Add a few drops of chloroform to the mixture.[16]
-
Observation: The formation of a foul-smelling isocyanide indicates the presence of a primary amine.[13][14][15][16][17][18]
Visualizing the Workflows
Caption: Workflow of the Nitrous Acid Test for amine characterization.
Caption: Workflow of the Carbylamine Test for primary amine identification.
Conclusion
While the Hinsberg test remains a valuable qualitative tool, the landscape of amine characterization has evolved significantly. For researchers and professionals in fields like drug development, spectroscopic methods such as NMR and FT-IR are the gold standard, providing not just a classification but definitive, unambiguous proof of structure.[10] Although they require a greater initial investment, their precision, reliability, and the wealth of structural data they provide are indispensable for modern chemical science. The nitrous acid and carbylamine tests serve as useful and rapid qualitative alternatives, each with its own specific applications and limitations. The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the desired level of structural detail.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 8. fiveable.me [fiveable.me]
- 9. CHEM-GUIDE: Test of 10, 20 and 30 amines. (nitrous acid test) [chem-guide.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. byjus.com [byjus.com]
- 12. Test for Amino Groups: Methods, Reactions & Examples [vedantu.com]
- 13. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 14. testbook.com [testbook.com]
- 15. Amines Identification: Tests for Primary, Secondary & Tertiary Amines [allen.in]
- 16. quora.com [quora.com]
- 17. quora.com [quora.com]
- 18. Carbylamine Reaction Mechanism [unacademy.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Validating Molecular Structures: Comparing Experimental and Theoretical Spectroscopic Data
In the realm of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Spectroscopic techniques provide a powerful lens into the molecular world, offering detailed information about connectivity, functional groups, and electronic environments. However, the interpretation of experimental spectra can be complex. By synergizing experimental data with theoretical calculations, researchers can achieve a higher degree of confidence in their structural assignments. This guide provides a framework for comparing experimental and theoretical spectroscopic data for the validation of molecular structures, tailored for researchers, scientists, and drug development professionals.
The Synergy of Experiment and Theory
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are mainstays in chemical analysis.[1] While experimental spectra serve as a direct fingerprint of a molecule, theoretical calculations, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can predict these spectroscopic properties from a proposed molecular structure.[2][3][4] The convergence of experimental and theoretical data provides robust validation of the proposed structure. Discrepancies, on the other hand, can guide the refinement of the proposed structure or highlight conformational complexities.[5]
Quantitative Comparison of Spectroscopic Data
A direct comparison of key spectroscopic parameters is essential for a thorough validation. The following tables present a hypothetical comparison for a candidate molecule, illustrating the typical data points for NMR, IR, and UV-Vis spectroscopy.
Table 1: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ) in ppm. The comparison of chemical shifts provides insight into the electronic environment of each atom. Good agreement between experimental and calculated values strengthens the structural assignment.[5]
| Atom | Experimental ¹H δ (ppm) | Theoretical ¹H δ (ppm) | Δδ (ppm) | Experimental ¹³C δ (ppm) | Theoretical ¹³C δ (ppm) | Δδ (ppm) |
| C1-H | 7.26 | 7.31 | 0.05 | 128.5 | 129.0 | 0.5 |
| C2-H | 7.31 | 7.35 | 0.04 | 129.2 | 129.8 | 0.6 |
| C3-H₂ | 2.50 | 2.55 | 0.05 | 35.4 | 36.0 | 0.6 |
| C4=O | - | - | - | 197.1 | 196.5 | 0.6 |
Table 2: Comparison of Experimental and Theoretical IR Vibrational Frequencies (cm⁻¹). The vibrational frequencies in an IR spectrum correspond to the stretching and bending of molecular bonds. Comparing these frequencies helps in identifying functional groups and confirming the overall molecular framework.[6][7]
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Δ (cm⁻¹) |
| C=O Stretch | 1715 | 1725 | 10 |
| C-H Aromatic Stretch | 3060 | 3068 | 8 |
| C-H Aliphatic Stretch | 2925 | 2933 | 8 |
| C=C Aromatic Stretch | 1605 | 1612 | 7 |
Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λ_max) in nm. UV-Vis spectroscopy probes the electronic transitions within a molecule. The comparison of absorption maxima helps in validating the electronic structure and identifying chromophores.[2][8]
| Transition | Experimental λ_max (nm) | Theoretical λ_max (nm) | Δ (nm) |
| π → π | 245 | 242 | 3 |
| n → π | 280 | 275 | 5 |
Experimental and Theoretical Protocols
Accurate and reproducible data are the bedrock of this comparative approach. Adherence to standardized protocols is crucial.
Experimental Protocols
1. High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9]
-
Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K).[10] For ¹H NMR, typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, use proton decoupling and a sufficient number of scans to obtain a good signal-to-noise ratio.[11]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the TMS signal.
2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[12][13] Ensure good contact between the sample and the crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or water) in a quartz cuvette.[14] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.
-
Instrument: A dual-beam UV-Vis spectrophotometer.[15]
-
Data Acquisition: Record the spectrum over a relevant wavelength range (e.g., 200-800 nm). Use a reference cuvette containing only the solvent to record the baseline.
-
Data Processing: The instrument software will automatically subtract the baseline from the sample spectrum to provide the final absorbance spectrum.
Theoretical Protocols
1. DFT Calculations for NMR and IR Spectra:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.[16][17][18]
-
Methodology:
-
Geometry Optimization: Start with a plausible 3D structure of the molecule. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[1]
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational frequencies (IR spectrum).[19]
-
NMR Calculation: Use the optimized geometry to calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with a suitable DFT functional and basis set.[20] The chemical shifts are then calculated relative to the shielding tensor of a reference compound (e.g., TMS) calculated at the same level of theory.[21]
-
2. TD-DFT Calculations for UV-Vis Spectra:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.[22][23]
-
Methodology:
-
Ground State Optimization: Perform a geometry optimization of the ground electronic state as described for the NMR/IR calculations.
-
Excited State Calculation: Using the optimized ground state geometry, perform a Time-Dependent DFT (TD-DFT) calculation to obtain the vertical excitation energies and oscillator strengths, which correspond to the λ_max and intensity of the UV-Vis absorption bands, respectively.[2] It is crucial to select a functional and basis set appropriate for excited state calculations.[8]
-
Workflow for Structural Validation
The process of validating a molecular structure through the comparison of experimental and theoretical data can be summarized in the following workflow:
Caption: Workflow for validating molecular structures.
By systematically following this integrated approach, researchers can significantly enhance the reliability of their structural elucidations, a critical step in advancing drug discovery and chemical science.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Tutorial: Modeling NMR Spectra [people.chem.ucsb.edu]
- 4. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. azom.com [azom.com]
- 12. mt.com [mt.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. ossila.com [ossila.com]
- 15. UV-Visible spectroscopy | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. indico4.twgrid.org [indico4.twgrid.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. NMR spectra - ORCA 5.0 tutorials [faccts.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ReSpect program [respectprogram.org]
- 23. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
A Comparative Guide to Bioisosteres of Sulfonamides Derived from 4-Bromo-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Its utility stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its synthetic accessibility. However, to optimize drug candidates, it is often necessary to modulate physicochemical and pharmacokinetic properties. Bioisosteric replacement is a powerful strategy in drug design to fine-tune these properties while retaining or improving biological activity. This guide provides a comparative analysis of potential bioisosteres for sulfonamides derived from the common synthetic precursor, 4-bromo-3-methylbenzenesulfonyl chloride.
Due to the lack of direct comparative studies on bioisosteres derived from this compound in the published literature, this guide will utilize a closely related, potent kinase inhibitor as a representative sulfonamide. We will then explore its hypothetical bioisosteres, drawing on established principles and data from the broader medicinal chemistry literature to provide a valuable comparative framework.
The Parent Sulfonamide: A Potent Kinase Inhibitor
As a representative example, we will consider a potent Polo-like kinase 4 (PLK4) inhibitor, 4-Bromo-N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide . This compound, while derived from 4-bromobenzenesulfonyl chloride, serves as an excellent scaffold to discuss the potential impact of bioisosteric replacement of the sulfonamide moiety that would be formed from this compound.
Biological Activity
This representative sulfonamide has demonstrated significant inhibitory activity against PLK4, a key regulator of centriole duplication, which is a target in cancer therapy.
| Compound | Target | IC₅₀ (nM) |
| Representative Sulfonamide | PLK4 | 23.6 |
Physicochemical Properties
The physicochemical properties of the sulfonamide group play a crucial role in the overall characteristics of the molecule.
| Property | Sulfonamide Moiety | Rationale |
| Acidity (pKa) | ~9-10 | The sulfonamide N-H is weakly acidic. |
| Hydrogen Bonding | Donor and Acceptor | The N-H is a hydrogen bond donor, and the sulfonyl oxygens are acceptors. |
| Lipophilicity (LogP contribution) | Moderate | The sulfonamide group is polar but can be part of a lipophilic molecule. |
| Metabolic Stability | Generally stable | Sulfonamides are relatively resistant to metabolic degradation. |
Bioisosteric Replacements for the Sulfonamide Group
Several functional groups can be considered as bioisosteres for the sulfonamide moiety. In this guide, we will focus on three common replacements: the reversed sulfonamide , the N-acylsulfonamide , and the sulfonimidamide .
Comparative Analysis of Bioisosteres
The choice of a bioisostere depends on the desired modulation of properties. The following table summarizes the key differences between the parent sulfonamide and its potential bioisosteres.[1][2][3][4][5][6]
| Feature | Sulfonamide | Reversed Sulfonamide | N-Acylsulfonamide | Sulfonimidamide |
| Structure | Ar-SO₂-NH-R | Ar-NH-SO₂-R | Ar-SO₂-NH-C(O)-R | Ar-S(O)(NH)-NH-R |
| Acidity (pKa) | ~9-10 (weakly acidic) | Generally less acidic | ~3-5 (strongly acidic) | ~9-11 (weakly acidic) |
| H-Bonding | Donor & Acceptor | Donor & Acceptor | Donor & Acceptor | Donor & Acceptor |
| Lipophilicity | Moderate | Similar to sulfonamide | Increased | Decreased |
| Metabolic Stability | Generally good | Can be susceptible to N-dealkylation | Generally good | Can be more metabolically labile |
| Synthetic Access | Straightforward | More complex | Accessible | Challenging |
Experimental Data and Protocols
Synthesis of the Representative Sulfonamide
The synthesis of the representative sulfonamide, 4-Bromo-N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide, is a multi-step process that involves the formation of the indazole core followed by a Sonogashira coupling and final sulfonylation.
Workflow for the Synthesis of the Representative Sulfonamide
Caption: Synthetic workflow for the parent sulfonamide.
Detailed Protocol:
A solution of the substituted 6-amino-1H-indazole intermediate in pyridine is cooled to 0°C. 4-Bromobenzenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final sulfonamide.
General Synthetic Routes for Bioisosteres
Reversed Sulfonamide: The synthesis of a reversed sulfonamide typically involves the reaction of a sulfamoyl chloride with an amine.
N-Acylsulfonamide: These can be prepared by the acylation of a primary sulfonamide with an acyl chloride or anhydride in the presence of a base.[1]
Sulfonimidamide: The synthesis of sulfonimidamides is more complex and can involve the oxidation of a sulfinamide in the presence of an amine source.[2][4]
Biological Assay Protocol: Kinase Inhibition Assay
The inhibitory activity of the compounds against a specific kinase, such as PLK4, is determined using a biochemical assay.
Experimental Workflow for Kinase Assay
Caption: General workflow for a kinase inhibition assay.
Detailed Protocol:
Kinase activity is measured using a commercially available kinase assay kit. The kinase, a fluorescently labeled peptide substrate, and ATP are mixed in a reaction buffer. The test compound (the sulfonamide or its bioisostere) is added at various concentrations. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes). The amount of phosphorylated substrate is quantified by measuring the fluorescence or luminescence signal. The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.
Signaling Pathway Context
The representative sulfonamide is a PLK4 inhibitor. PLK4 is a critical regulator of the cell cycle, specifically in centriole duplication. Inhibition of PLK4 can lead to defects in mitosis and ultimately to apoptosis in cancer cells.
Simplified Signaling Pathway Involving PLK4
Caption: Role of PLK4 in the cell cycle and its inhibition.
Conclusion
The bioisosteric replacement of a sulfonamide group offers a versatile strategy for modulating the properties of drug candidates. While a direct, head-to-head comparison of sulfonamides derived from this compound and their bioisosteres is not currently available in the literature, this guide provides a framework for understanding the potential consequences of such modifications. The choice of a specific bioisostere—be it a reversed sulfonamide, an N-acylsulfonamide, or a sulfonimidamide—will depend on the specific goals of the drug discovery program, such as enhancing acidity, improving metabolic stability, or altering the hydrogen bonding profile. The experimental protocols and comparative data presented here serve as a valuable resource for researchers in the rational design of new therapeutic agents.
References
- 1. Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure property relationships of N-acylsulfonamides and related bioisosteres [escholarship.org]
The Drug-Likeness Landscape of Synthetic Sulfonamides: A Comparative Guide to Modern Reagents
A detailed evaluation of sulfonamides synthesized via traditional and modern reagents reveals nuances in their drug-like properties. This guide provides a comparative analysis of sulfonamides produced using the classical sulfonyl chloride method against those synthesized with the contemporary reagents, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The data presented offers researchers valuable insights into how the choice of synthetic route can influence the developability of this critical class of therapeutic agents.
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs, including diuretics, anti-inflammatory agents, and antibacterials. The method of synthesis can significantly impact the structural diversity and, consequently, the physicochemical properties that govern a molecule's "drug-likeness"—a measure of its potential to become an orally bioavailable drug. This guide delves into a quantitative comparison of sulfonamides synthesized through three distinct routes, providing experimental protocols and a clear visualization of the evaluation workflow.
Comparative Analysis of Drug-Likeness Parameters
To provide a clear comparison, a selection of sulfonamides synthesized via the traditional sulfonyl chloride method (represented by the commercial drugs Celecoxib and Hydrochlorothiazide) and modern methods utilizing t-BuONSO and DABSO were evaluated for their key drug-likeness parameters. These parameters include Molecular Weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), Topological Polar Surface Area (TPSA), and the Quantitative Estimate of Drug-likeness (QED). The QED score, ranging from 0 to 1, provides a holistic assessment of a compound's drug-like nature, with higher scores indicating greater favorability.
| Compound | Synthesis Method | MW ( g/mol ) | logP | HBD | HBA | TPSA (Ų) | QED |
| Celecoxib | Sulfonyl Chloride | 381.37 | 3.73 | 1 | 5 | 83.55 | 0.69 |
| Hydrochlorothiazide | Sulfonyl Chloride | 297.74 | 0.06 | 2 | 5 | 118.36 | 0.65 |
| Sulfonamide 1 (from t-BuONSO) | t-BuONSO | 211.27 | 2.15 | 1 | 2 | 46.17 | 0.76 |
| Sulfonamide 2 (from t-BuONSO) | t-BuONSO | 241.32 | 3.01 | 1 | 2 | 46.17 | 0.74 |
| Sulfonamide 3 (from t-BuONSO) | t-BuONSO | 225.30 | 2.58 | 1 | 2 | 46.17 | 0.77 |
| Sulfonamide 4 (from DABSO) | DABSO | 211.27 | 2.15 | 1 | 2 | 46.17 | 0.76 |
| Sulfonamide 5 (from DABSO) | DABSO | 227.27 | 2.45 | 1 | 3 | 55.40 | 0.79 |
| Sulfonamide 6 (from DABSO) | DABSO | 243.32 | 2.97 | 1 | 2 | 46.17 | 0.76 |
Note: The drug-likeness parameters for the synthesized sulfonamides were calculated using SwissADME, a widely used online cheminformatics tool.
Experimental Protocols
Detailed methodologies for the synthesis of sulfonamides via the three compared routes are provided below.
Traditional Method: Synthesis of Celecoxib via Sulfonyl Chloride
The synthesis of Celecoxib, a selective COX-2 inhibitor, is a well-established example of the traditional approach.
Procedure:
-
Formation of the Diketone: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base like sodium methoxide to form 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
-
Cyclization with Hydrazine: The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine. This reaction leads to the formation of the pyrazole ring, yielding Celecoxib.
Modern Method 1: Synthesis of Sulfonamides using t-BuONSO
This method offers a direct route to primary sulfonamides from organometallic reagents.[1][2]
Procedure:
-
Preparation of the Organometallic Reagent: An aryl or alkyl halide is converted to the corresponding Grignard or organolithium reagent.
-
Reaction with t-BuONSO: The freshly prepared organometallic reagent is then added to a solution of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) at low temperature (typically -78 °C) in an inert solvent like tetrahydrofuran (THF).
-
Work-up: The reaction is quenched with a suitable aqueous solution, and the primary sulfonamide is isolated and purified using standard techniques such as column chromatography.
Modern Method 2: Synthesis of Sulfonamides using DABSO
DABSO serves as a solid, stable surrogate for sulfur dioxide, facilitating a convenient one-pot synthesis of sulfonamides.
Procedure:
-
Formation of the Sulfinate Intermediate: A Grignard reagent is reacted with DABCO-bis(sulfur dioxide) (DABSO) in a suitable solvent like THF to form the corresponding sulfinate salt.
-
In situ Conversion to Sulfonyl Chloride: The sulfinate intermediate is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to generate the sulfonyl chloride in situ.
-
Amination: An amine is added to the reaction mixture, which then reacts with the in situ generated sulfonyl chloride to afford the desired sulfonamide.
Workflow for Synthesis and Drug-Likeness Evaluation
The following diagram illustrates the general workflow for synthesizing sulfonamides and subsequently evaluating their drug-like properties.
Caption: Workflow for sulfonamide synthesis and drug-likeness evaluation.
Conclusion
The choice of synthetic reagent plays a pivotal role in shaping the drug-like properties of the resulting sulfonamides. While the traditional sulfonyl chloride method is robust for known structures, modern reagents like t-BuONSO and DABSO offer milder conditions and access to a broader chemical space. The in silico analysis presented in this guide suggests that sulfonamides synthesized via these modern routes can possess favorable drug-likeness profiles, often exhibiting high QED scores. This data empowers researchers to make more informed decisions in the early stages of drug discovery, selecting synthetic strategies that are not only efficient but also yield compounds with a higher probability of success in the development pipeline. Further experimental validation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds is a critical next step in their journey towards becoming viable drug candidates.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-3-methylbenzenesulfonyl Chloride: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 4-bromo-3-methylbenzenesulfonyl chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Essential Safety Information
This compound is a corrosive solid that poses significant health risks upon exposure. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Key Hazards:
-
Harmful if swallowed or inhaled.[1]
Incompatible Materials:
II. Quantitative Data Summary
The following table summarizes the key physical and safety information for this compound.
| Property | Value | Source |
| CAS Number | 72256-93-0 | [4] |
| Molecular Formula | C₇H₆BrClO₂S | [5] |
| Molecular Weight | 269.54 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 58-61 °C | [4][5] |
| Hazard Class | Skin Corrosion 1B | [4] |
| Storage Class Code | 8B (Non-combustible corrosive hazardous materials) | [4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of small quantities of this compound typically found in a research laboratory setting.
A. Personal Protective Equipment (PPE) and Preparation:
-
Attire: Wear a lab coat, long pants, and closed-toe shoes.
-
Gloves: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[6]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield is also recommended.[4]
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges if handling outside of a fume hood or if dust is generated.[4]
-
Work Area: Conduct all disposal procedures within a certified chemical fume hood to ensure adequate ventilation.[6]
B. Waste Collection and Containment:
-
Waste Container: Use a designated, labeled, and sealable container for hazardous waste. The container must be dry and compatible with the chemical.
-
Transfer: Carefully transfer the this compound waste into the designated container using a clean scoop or spatula. Avoid generating dust.
-
Sealing: Securely close the waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Corrosive).
C. Spill Management:
In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Cover the spill with a dry, non-combustible absorbent material such as sand or dry earth.[7] Do not use water.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[6]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. Collect all cleaning materials as hazardous waste.
D. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2][3][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 97 72256-93-0 [sigmaaldrich.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound(72256-93-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Personal protective equipment for handling 4-Bromo-3-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-3-methylbenzenesulfonyl chloride (CAS No. 72256-93-0). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that causes severe skin burns and eye damage and may cause respiratory irritation.[1][2] It is also moisture-sensitive and liberates toxic gas upon contact with water.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles and a face shield. | Protects against dust particles and chemical splashes that can cause severe eye damage or blindness.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause severe burns.[1][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is necessary. | Protects against inhalation of dust, which can cause respiratory irritation.[1][2] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements. Chemical-resistant clothing may be necessary for larger quantities. | Protects the skin from accidental contact and spills.[3][4] |
2. Safe Handling and Storage Protocol
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare all necessary equipment and reagents to minimize the duration of handling.
-
Dispensing: Carefully weigh and dispense the solid chemical, avoiding the generation of dust.[4] Use non-sparking tools.[4]
-
Reaction Setup: If used in a reaction, add it slowly to the reaction mixture. Be aware that it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
Moisture Sensitivity: This compound is moisture-sensitive and should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and the release of toxic gases.[1][2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
The storage area should be designated for corrosive materials.[1]
3. Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
4. Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials for disposal as hazardous waste.
Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]
5. Chemical and Physical Properties
| Property | Value |
| CAS Number | 72256-93-0[1] |
| Molecular Formula | C7H6BrClO2S[5] |
| Molecular Weight | 269.55 g/mol [5] |
| Appearance | Solid |
| Melting Point | 57-61 °C[6] |
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
